12β-Hydroxyganoderenic acid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(Z)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
QECQJYAIIIIKJB-ASDFPSFASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 12β-Hydroxyganoderenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in Asia for centuries. Modern phytochemical investigations have revealed that its therapeutic properties are largely attributable to a diverse array of bioactive compounds, most notably polysaccharides and triterpenoids. Among the triterpenoids, the ganoderic acids are a prominent family of lanostane (B1242432) derivatives characterized by a high degree of oxidation. 12β-Hydroxyganoderenic acid B belongs to this family and is distinguished by specific hydroxyl and carboxylic acid functionalities that are crucial for its biological activity. The isolation and structural elucidation of these complex natural products are pivotal for understanding their structure-activity relationships and for developing them into potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₈ |
| Molecular Weight | 530.65 g/mol |
| Class | Triterpenoid (B12794562) (Lanostane-type) |
| Source | Ganoderma lucidum |
| General Activities | Anti-inflammatory, Anti-cancer (putative) |
Experimental Protocols: Isolation and Purification
The following protocols are generalized from established methods for the isolation of ganoderic acids from Ganoderma lucidum. These procedures provide a robust framework for the isolation of this compound.
Extraction of Crude Triterpenoids
Objective: To extract the total triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Rotary evaporator
-
Centrifuge
-
Filter paper (Whatman No. 1)
Procedure:
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with intermittent stirring.
-
Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two additional times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting viscous liquid is the crude triterpenoid extract.
Fractionation by Silica (B1680970) Gel Column Chromatography
Objective: To separate the crude extract into fractions of varying polarity to enrich for ganoderic acids.
Materials:
-
Crude triterpenoid extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Solvents: Chloroform (B151607), Methanol (B129727)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. Pool the fractions that show the presence of triterpenoids (based on comparison with standards or characteristic TLC profiles).
-
Evaporate the solvent from the pooled fractions to obtain a triterpenoid-enriched fraction.
Purification by Reversed-Phase C18 Column Chromatography
Objective: To further purify the triterpenoid-enriched fraction.
Materials:
-
Triterpenoid-enriched fraction
-
Reversed-phase C18 silica gel
-
Chromatography column
-
Solvents: Methanol, Water
-
HPLC system for monitoring
Procedure:
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).
-
Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of methanol and water. A typical gradient could start from 50% methanol in water and gradually increase to 100% methanol.
-
Collect fractions and monitor them by analytical HPLC to identify those containing the target compound.
-
Pool the fractions containing this compound and evaporate the solvent.
Final Purification by Preparative HPLC
Objective: To obtain highly pure this compound.
Materials:
-
Partially purified fraction containing this compound
-
Preparative HPLC system with a C18 column
-
Solvents: Acetonitrile (B52724), Water (with 0.1% formic acid or acetic acid)
Procedure:
-
Dissolve the enriched fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid). The specific gradient will need to be optimized for baseline separation.
-
Set the detection wavelength at approximately 252 nm.
-
Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to yield the purified compound.
Structure Elucidation
The structure of isolated triterpenoids like this compound is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the precise placement of functional groups.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls (-OH) and carbonyls (C=O).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on other ganoderic acids provides insights into its potential mechanisms of action. Ganoderic acids have been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Several ganoderic acids have been demonstrated to inhibit this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by ganoderic acids.
Experimental Workflow
The overall workflow for the discovery and isolation of this compound can be summarized in the following diagram.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a promising lead compound from a well-established medicinal mushroom. The methodologies outlined in this guide provide a comprehensive framework for its isolation and purification, enabling further investigation into its pharmacological properties. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. The development of scalable and efficient purification protocols will be crucial for advancing this compound through preclinical and clinical development.
12β-Hydroxyganoderenic Acid B from Ganoderma lucidum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) sourced from the medicinal mushroom Ganoderma lucidum. This document details the extraction and isolation of related ganoderic and ganoderenic acids, their biological activities with a focus on the modulation of multidrug resistance, and relevant experimental protocols.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a mushroom with a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a diverse array of bioactive compounds, including polysaccharides and a class of highly oxygenated lanostane-type triterpenoids known as ganoderic and ganoderenic acids. Among these, this compound stands out as a compound of interest for its potential pharmacological applications. This guide will delve into the technical aspects of working with this compound and its analogs from their natural source.
Extraction and Isolation of Ganoderenic Acids from Ganoderma lucidum
General Experimental Protocol: Extraction and Purification
This protocol represents a composite of commonly employed techniques for the extraction and purification of triterpenoids from Ganoderma lucidum. Optimization of specific parameters may be required to maximize the yield and purity of this compound.
I. Preparation of Ganoderma lucidum Fruiting Bodies:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the dried mushrooms into a fine powder (approximately 20-60 mesh).
II. Extraction:
-
Solvent Extraction (Ethanol Maceration):
-
Suspend the powdered Ganoderma lucidum in 95-100% ethanol (B145695) at a solid-to-liquid ratio of 1:20 to 1:50 (w/v).[1]
-
Perform the extraction at a controlled temperature, for instance, 60.22°C for 6 hours with gentle shaking.[2]
-
Repeat the extraction process on the residue to ensure maximum recovery.
-
Combine the ethanol extracts and centrifuge to remove solid particles.
-
Concentrate the supernatant under reduced pressure to obtain a crude triterpenoid extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered mushroom in aqueous ethanol (e.g., 50-89.5% v/v).[3][4]
-
Utilize an ultrasonic bath or probe with optimized parameters (e.g., 210 W power, 80°C, liquid-to-solid ratio of 50 mL/g, for 100 minutes).[4]
-
Centrifuge the resulting mixture and collect the supernatant.
-
Concentrate the extract under reduced pressure.
-
-
Supercritical CO₂ Extraction:
-
Place the powdered Ganoderma lucidum in an extraction vessel.
-
Introduce ethanol as a co-solvent (ratio of ethanol volume to mushroom weight of 3-6:1).[5]
-
Conduct the extraction under supercritical CO₂ conditions (e.g., 35 MPa pressure, 40°C, CO₂ flow rate of 35 g/min for 2.5 hours).[5]
-
Collect the extract and evaporate the solvent under reduced pressure.
-
III. Purification:
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system (e.g., chloroform-water or ethyl acetate-water) to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the triterpenoid-enriched fraction to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.[6]
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the different triterpenoid fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18).
-
Use a mobile phase gradient (e.g., acetonitrile-water or methanol-water with a small percentage of acid like formic acid) to achieve high-resolution separation.
-
-
Crystallization:
-
Induce crystallization of the purified compound from a suitable solvent to obtain a high-purity solid.
-
Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from Ganoderma lucidum.
Quantitative Data
Specific yield and purity data for this compound are not extensively reported. However, data for total triterpenoids and other specific ganoderic acids provide a valuable reference.
| Parameter | Value | Source Organism | Extraction/Purification Method | Reference |
| Total Triterpenoid Yield | 435.6 ± 21.1 mg/g of extract | Ganoderma lucidum | Ultrasound-Assisted Extraction (UAE) | [3] |
| Total Triterpenoid Yield | 0.38% (of dry weight) | Ganoderma lucidum | Ultrasonic-Assisted Co-extraction | [4] |
| Ganoderic Acid H Yield | 2.09 mg/g powder | Ganoderma lucidum | Optimized Ethanol Extraction | [7][8] |
| Ganoderic Acid A Yield | 110 mg from 5g of crude extract | Ganoderma tsugae | Semi-preparative HPLC | [9] |
| Ganoderic Acid B Yield | 76 mg from 5g of crude extract | Ganoderma tsugae | Semi-preparative HPLC | [9] |
Table 1: Yields of Triterpenoids from Ganoderma Species
| Compound | Cell Line | IC₅₀ Value (mg/mL) | Biological Effect | Reference |
| Ganoderenic Acid D | Hep G2 (Hepatoma) | 0.14 ± 0.01 | Cytotoxicity | [7] |
| Ganoderenic Acid D | HeLa (Cervical Cancer) | 0.18 ± 0.02 | Cytotoxicity | [7] |
| Ganoderenic Acid D | Caco-2 (Colon Cancer) | 0.26 ± 0.03 | Cytotoxicity | [7] |
Table 2: Cytotoxicity Data for a Related Ganoderenic Acid
Biological Activity and Signaling Pathways
Research has highlighted the potential for ganoderenic acids to modulate the activity of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance (MDR) in cancer cells.
Reversal of ABCB1-Mediated Multidrug Resistance
Ganoderenic acid B, a compound structurally similar to this compound, has been shown to reverse MDR in cancer cells that overexpress the ABCB1 transporter (also known as P-glycoprotein or P-gp).[10] This transporter actively pumps a wide range of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and thus their efficacy.
The mechanism of action of ganoderenic acid B involves the direct inhibition of the transport function of ABCB1.[10] Notably, it does not appear to alter the expression level of the ABCB1 protein or its ATPase activity.[10] This suggests that ganoderenic acid B acts as a non-competitive or allosteric inhibitor of the transporter. Molecular docking studies indicate that ganoderenic acid B binds to a site on ABCB1 that is distinct from that of verapamil, a well-known ABCB1 inhibitor.[10]
Signaling Pathway Diagram
The following diagram illustrates the role of the ABCB1 transporter in multidrug resistance and the inhibitory effect of Ganoderenic Acid B.
Conclusion
This compound is a promising bioactive compound from Ganoderma lucidum. While specific data on this molecule is limited, research on the broader class of ganoderenic acids suggests potential applications in overcoming multidrug resistance in cancer chemotherapy. The methodologies for extraction and purification of these compounds are well-established, providing a solid foundation for further research. Future studies should focus on the specific isolation and characterization of this compound to fully elucidate its pharmacological profile and potential for therapeutic development.
References
- 1. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCB1/MDR1/P-gp employs an ATP-dependent twist-and-squeeze mechanism to export hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 5. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 12β-Hydroxyganoderenic Acid B: Physicochemical Properties and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
12β-Hydroxyganoderenic acid B is a complex triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its known physicochemical properties and explores its potential biological activities, with a focus on anticancer mechanisms. While detailed experimental data for this specific compound is limited in publicly available literature, this guide synthesizes the available information and provides context through related compounds and established experimental methodologies. Particular attention is given to the potential modulation of the NF-κB signaling pathway, a critical target in cancer therapy.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₈ | [2] |
| Molecular Weight | 530.65 g/mol | [2] |
| CAS Number | 1309931-84-7 | [2] |
| Appearance | Solid Powder | [3] |
| Melting Point | Not Reported | |
| Solubility | Not Reported |
Spectral Data:
Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis upon isolation or acquisition of the compound.
Biological Activity and Potential Therapeutic Relevance
Triterpenoids isolated from Ganoderma species, including this compound, are reported to exhibit a range of biological activities, including antitumor, antimicrobial, antiviral, and anti-aging effects.[2]
Anticancer Potential and the NF-κB Signaling Pathway
While direct studies on the effect of this compound on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway are not currently available, research on related ganoderic acids provides compelling indirect evidence for its potential mechanism of action. For instance, Ganoderic Acid Me has been shown to suppress the growth and angiogenesis of breast cancer cells by inhibiting NF-κB activity.[4] This inhibition leads to the downregulation of various NF-κB-regulated genes involved in cell proliferation, anti-apoptosis, invasion, and angiogenesis.[4]
The NF-κB signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological analysis of this compound are not explicitly available. The following sections provide generalized methodologies based on standard practices for related compounds.
General Protocol for Isolation and Purification of Triterpenoids from Ganoderma
This protocol is a representative workflow for the extraction and isolation of triterpenoids from Ganoderma species and would likely be applicable for this compound.
Caption: A generalized workflow for the isolation and purification of triterpenoids.
Representative Protocol for NF-κB Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the impact of a compound on the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HEK293T or a relevant cancer cell line) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound.
-
Include a positive control (e.g., TNF-α to stimulate NF-κB activity) and a negative control (vehicle).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the control groups.
-
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly in oncology. While its basic chemical identity is established, a significant gap exists in the detailed characterization of its physicochemical properties and its specific biological mechanisms of action. Future research should prioritize:
-
Complete Physicochemical Characterization: Determination of melting point, solubility profiles, and comprehensive spectral analysis (NMR, IR, MS).
-
Mechanism of Action Studies: Direct investigation of the effect of this compound on key signaling pathways implicated in cancer, such as the NF-κB pathway.
-
In Vitro and In Vivo Efficacy Studies: Evaluation of its anticancer activity in a broader range of cancer cell lines and in animal models.
A thorough understanding of these aspects is essential for the advancement of this compound as a potential therapeutic agent.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. 12-Hydroxyganoderenic acid B | CymitQuimica [cymitquimica.com]
- 4. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of 12β-Hydroxyganoderenic acid B, a complex triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The elucidation of such intricate natural products is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships. This document details the experimental protocols for isolation and purification, and a thorough analysis of the spectroscopic data that collectively define the molecule's planar structure and stereochemistry. All quantitative data from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow of the structure elucidation process is visualized using a Graphviz diagram.
Introduction
Ganoderma lucidum, a well-regarded fungus in traditional medicine, is a prolific source of structurally diverse and biologically active triterpenoids. These compounds have garnered significant scientific interest for their potential therapeutic applications. Among these is this compound, a tetracyclic triterpenoid. The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, mechanism of action, and for enabling synthetic and semi-synthetic studies to develop novel therapeutic agents. This guide will walk through the systematic process of its structural determination, from initial isolation to the final assignment of its complex three-dimensional architecture.
Isolation and Purification
The initial step in the characterization of any natural product is its isolation from the source material in a pure form. For this compound, this involves a multi-step extraction and chromatographic process.
Experimental Protocol
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with a solvent system, typically starting with a non-polar solvent to remove lipids, followed by a more polar solvent like ethanol (B145695) or methanol (B129727) to extract the triterpenoids.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), and water) to achieve a preliminary separation of compounds based on their polarity. The triterpenoid fraction is typically enriched in the ethyl acetate layer.
-
Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: The sample is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent like methanol to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol and water.
Spectroscopic Analysis and Structure Elucidation
The determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and elemental composition of the compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 531.2898 | Data not available in search results | C₃₀H₄₃O₈ |
| [M-H]⁻ | 529.2756 | Data not available in search results | C₃₀H₄₁O₈ |
Note: The molecular formula is established as C₃₀H₄₂O₈, with a molecular weight of 530.65.
Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns of the molecule, which can help in identifying key structural motifs and the connectivity of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted.
Disclaimer: The specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound were not available in the provided search results. The following tables are placeholders to illustrate how the data would be presented.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-3 | e.g., 3.25 | e.g., dd | e.g., 11.5, 4.5 |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| e.g., C-1 | e.g., 38.7 |
| ... | ... |
Structure Elucidation Workflow
The elucidation process is a stepwise deduction based on the interpretation of the collected spectroscopic data.
Interpretation of Spectroscopic Data:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
By piecing together the information from all these experiments, the complete planar structure and the relative configuration of the stereocenters of this compound can be unambiguously determined.
Conclusion
The chemical structure elucidation of this compound is a meticulous process that requires a synergistic application of advanced separation and spectroscopic techniques. A systematic approach, beginning with efficient isolation and purification, followed by in-depth analysis of mass spectrometry and a suite of NMR experiments, is essential to unravel the complex molecular architecture of this natural product. The detailed structural information is a critical foundation for future research into its biological activities and potential as a therapeutic lead. This guide provides a framework for researchers in the field of natural product chemistry and drug discovery to understand the key methodologies and data interpretation involved in such endeavors.
Spectroscopic and Mechanistic Insights into 12β-Hydroxyganoderenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It includes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its isolation and characterization, and a depiction of its potential mechanism of action via inhibition of the NF-κB signaling pathway.
Spectroscopic Data
This compound, also referred to in some literature as ganoderic acid C6, is a highly oxygenated lanostane-type triterpenoid. Its chemical structure is 3β,12β-dihydroxy-7,11,15-trioxo-5α-lanosta-8-en-26-oic acid, with the molecular formula C₃₀H₄₂O₈ and a molecular weight of 530.65 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound (in CDCl₃) [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-18 | 0.64 | s |
| H-29 | 0.90 | s |
| H-28 | 1.03 | s |
| H-21 | 1.12 | d, J = 6.0 |
| H-27 | 1.16 | d, J = 7.2 |
| H-19 | 1.37 | s |
| H-30 | 1.69 | s |
Note: "s" denotes a singlet and "d" denotes a doublet.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) consistent with its chemical formula.
Table 2: Mass Spectrometry Data for this compound [1]
| Ion | m/z |
| [M]⁺ | 530 |
Experimental Protocols
The following protocols describe the general methodologies for the extraction, isolation, and spectroscopic analysis of triterpenoids like this compound from Ganoderma lucidum.
Extraction and Isolation of Triterpenoids
This workflow outlines the common steps for obtaining purified triterpenoid compounds from the fruiting bodies of Ganoderma lucidum.
Caption: General workflow for the extraction and isolation of this compound.
-
Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol, typically using methods like maceration or Soxhlet extraction. This step yields a crude extract containing a mixture of triterpenoids and other secondary metabolites.
-
Fractionation: The crude extract is often partitioned with different solvents of varying polarity to separate compounds based on their solubility. An acidic ethyl acetate (B1210297) soluble fraction is commonly prepared to enrich the triterpenoid content.
-
Chromatographic Separation: The enriched fraction is then subjected to multiple rounds of chromatography for the isolation of individual compounds.
-
Silica Gel Column Chromatography: This is a common initial step to separate the mixture into several fractions based on polarity.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using semi-preparative HPLC, often with a C18 reverse-phase column and a gradient elution system (e.g., acetonitrile (B52724) and acetic acid in water).[1]
-
-
Crystallization: The purified compound is often crystallized from a suitable solvent system to obtain a high-purity solid.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an electron ionization (EI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Biological Activity and Signaling Pathway
Ganoderic acids, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory role of ganoderic acids.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Ganoderic acids have been shown to inhibit this pathway, often by targeting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive cytoplasmic state.
References
The Enigmatic Bioactivity of 12β-Hydroxyganoderenic Acid B: A Call for Deeper Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from the revered medicinal mushroom Ganoderma lucidum, belongs to a class of compounds celebrated for a wide array of therapeutic properties. While the broader family of ganoderic acids has been the subject of extensive research, revealing significant antitumor, antimicrobial, antiviral, and anti-aging activities, specific data on the biological functions of this compound remains scarce in publicly available scientific literature. This technical guide serves to highlight the current knowledge gap and to extrapolate potential areas of investigation based on the well-documented activities of its chemical relatives. The absence of quantitative data, detailed experimental protocols, and elucidated signaling pathways for this specific compound underscores a critical need for focused research to unlock its potential therapeutic applications.
Introduction: The Promise of Ganoderic Acids
Ganoderma lucidum, known colloquially as Lingzhi or Reishi, has been a cornerstone of traditional medicine in Asia for centuries. Its profound therapeutic effects are largely attributed to a rich diversity of secondary metabolites, among which the ganoderic acids, a group of highly oxygenated lanostane-type triterpenoids, are of significant interest. These compounds have been shown to modulate key cellular processes involved in cancer, inflammation, and viral infections. General biological activities attributed to triterpenoids from Ganoderma species include:
-
Antitumor Effects: Induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity.
-
Anti-inflammatory Action: Modulation of inflammatory pathways such as NF-κB and MAPK.
-
Antiviral Properties: Inhibition of viral replication and entry.
-
Antimicrobial Activity: Growth inhibition of various pathogenic bacteria and fungi.
-
Anti-aging Potential: Antioxidant effects and protection against cellular senescence.
Despite the wealth of information on ganoderic acids as a class, this compound remains an understudied molecule. This guide will, therefore, leverage the existing knowledge of related compounds to propose a roadmap for future research into its specific biological activities.
Quantitative Data: A Critical Unknown
A comprehensive understanding of a compound's biological activity hinges on robust quantitative data. For this compound, critical metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values against various cancer cell lines, inflammatory markers, or microbial strains are currently unavailable in the public domain.
To illustrate the type of data required, the following table provides a hypothetical structure for presenting such findings, based on common assays performed on other ganoderic acids.
| Biological Activity | Assay Type | Cell Line / Target | Metric | Value (µM) | Reference |
| Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | IC₅₀ | Data Needed | N/A |
| Cytotoxicity | MTT Assay | PC-3 (Prostate Cancer) | IC₅₀ | Data Needed | N/A |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data Needed | N/A |
| Antiviral | Plaque Reduction Assay | Influenza A Virus (H1N1) | EC₅₀ | Data Needed | N/A |
Caption: Hypothetical table structure for summarizing the biological activity of this compound.
Experimental Protocols: A Blueprint for Investigation
Detailed experimental protocols are essential for the replication and extension of scientific findings. In the absence of specific studies on this compound, we present generalized methodologies commonly employed in the investigation of other ganoderic acids. These can serve as a starting point for researchers aiming to characterize this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, PC-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated by comparing the treated groups to the LPS-stimulated control group.
Signaling Pathways: Unraveling the Mechanism of Action
The biological effects of ganoderic acids are often mediated through their interaction with specific cellular signaling pathways. While the pathways modulated by this compound have not been elucidated, research on related compounds suggests that the following pathways are likely targets for investigation.
The NF-κB Signaling Pathway (Potential Anti-inflammatory and Anticancer Target)
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. Many ganoderic acids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival proteins.
Caption: A potential mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow for Pathway Analysis
To determine if this compound interacts with a specific signaling pathway, a structured experimental workflow is necessary.
Caption: A generalized experimental workflow for elucidating the signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising but largely unexplored frontier in the study of natural products from Ganoderma lucidum. While its chemical lineage suggests a high potential for significant biological activity, a concerted research effort is required to move from speculation to substantiated scientific evidence. Future investigations should prioritize:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
Broad-Spectrum Bioactivity Screening: Conducting a wide range of in vitro assays to identify its most potent biological effects (e.g., anticancer, anti-inflammatory, antimicrobial).
-
In-depth Mechanistic Studies: For the most promising activities, elucidating the underlying molecular mechanisms and signaling pathways.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess efficacy and safety.
The information presented in this guide, though limited by the current state of knowledge, is intended to catalyze further research into this intriguing molecule. The scientific community is encouraged to undertake the necessary studies to fully characterize the biological activity of this compound and to determine its potential as a lead compound for the development of novel therapeutics.
In Vitro Bioactivity Screening of 12β-Hydroxyganoderenic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom revered in traditional medicine, is a prolific source of structurally diverse and biologically active triterpenoids. These compounds, particularly the ganoderic acids, have garnered significant scientific interest for their potential therapeutic applications. Among these is 12β-Hydroxyganoderenic acid B, a specific triterpenoid (B12794562) whose bioactivity remains largely unexplored. This technical guide provides a comprehensive framework for the in vitro screening of this compound, drawing upon established methodologies for related compounds from Ganoderma lucidum. The guide details experimental protocols for assessing its potential anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory activities, and outlines the investigation of associated signaling pathways.
Proposed In Vitro Bioactivity Screening Cascade
Due to the limited direct data on this compound, a tiered screening approach is recommended. This workflow prioritizes broad-based cytotoxicity screening, followed by more specific functional assays based on the known activities of other ganoderic acids.
Caption: Proposed workflow for the in vitro screening of this compound.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for summarizing the quantitative data that would be generated from the proposed in vitro assays.
Table 1: Cytotoxicity Data (IC50 Values in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| HepG2 | Hepatocellular Carcinoma | |||
| MDA-MB-231 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| PC-3 | Prostate Cancer | |||
| HEK293 (Control) | Normal Kidney |
Table 2: Anti-inflammatory Activity
| Assay | Endpoint Measurement | IC50 (µM) | Max Inhibition (%) |
| Griess Assay | Nitric Oxide (NO) Production | ||
| ELISA | Prostaglandin E2 (PGE2) | ||
| ELISA / Multiplex Assay | TNF-α Production | ||
| ELISA / Multiplex Assay | IL-6 Production | ||
| Western Blot | iNOS Expression | ||
| Western Blot | COX-2 Expression |
Table 3: Antiviral Activity
| Virus Strain | Assay Type | EC50 (µM) | Selectivity Index (SI) |
| Herpes Simplex Virus (HSV) | Plaque Reduction Assay | ||
| Influenza A Virus | Plaque Reduction Assay | ||
| Hepatitis B Virus (HBV) | qPCR (HBV DNA) |
Table 4: Enzyme Inhibition Data
| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| CYP3A4 | Testosterone (B1683101) | |||
| CYP2D6 | Dextromethorphan | |||
| CYP2E1 | Chlorzoxazone | |||
| 5α-reductase | Testosterone |
Experimental Protocols
Cytotoxicity Assays
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess the effect of this compound on cell viability.
-
Methodology:
-
Seed cancer cells (e.g., HepG2, MDA-MB-231) and a normal cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
b. Cell Counting Kit-8 (CCK-8) Assay
-
Objective: To provide a more sensitive and convenient method for determining cell proliferation.
-
Methodology:
-
Follow the same initial cell seeding and treatment protocol as the MTT assay.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability and IC50 values as described for the MTT assay.
-
Anti-inflammatory Assays
a. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO concentration.
-
b. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion.
-
Methodology:
-
Culture and treat RAW 264.7 cells as described for the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
c. Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Methodology:
-
Treat RAW 264.7 cells with this compound and LPS as previously described.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Antiviral Assays
a. Plaque Reduction Assay
-
Objective: To evaluate the ability of this compound to inhibit viral replication.
-
Methodology:
-
Grow a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Incubate the cells with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition compared to the untreated virus control and determine the EC50 value.
-
Enzyme Inhibition Assays
a. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit major drug-metabolizing CYP isoforms.[1]
-
Methodology:
-
Use human liver microsomes as the enzyme source.
-
Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., testosterone for CYP3A4) and varying concentrations of this compound.[2]
-
Initiate the reaction by adding an NADPH-generating system.[2]
-
Terminate the reaction after a specific incubation time.
-
Analyze the formation of the metabolite using HPLC or LC-MS/MS.
-
Determine the IC50 value for the inhibition of each CYP isoform.
-
b. 5α-Reductase Inhibition Assay
-
Objective: To determine the inhibitory effect on the enzyme that converts testosterone to dihydrotestosterone (B1667394) (DHT).[3]
-
Methodology:
-
Use a 5α-reductase enzyme preparation (e.g., from rat liver microsomes).[3]
-
Incubate the enzyme with testosterone, NADPH, and various concentrations of this compound.[3]
-
After incubation, extract the steroids.
-
Quantify the amounts of testosterone and DHT using HPLC or LC-MS/MS.[3]
-
Calculate the percentage of inhibition and determine the IC50 value.[3]
-
Signaling Pathway Analysis
Ganoderic acids are known to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Many triterpenoids from Ganoderma lucidum exert their anti-inflammatory effects by inhibiting this pathway.
References
"12β-Hydroxyganoderenic acid B CAS number and molecular formula"
An In-Depth Technical Guide to 12β-Hydroxyganoderenic Acid B
Introduction
This compound is a complex triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is of significant interest to the scientific community for its potential therapeutic applications. Ganoderic acids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and explores its potential biological activities and mechanisms of action based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification
The fundamental identity of this compound is established by its unique CAS number and molecular formula.
| Identifier | Value |
| CAS Number | 1309931-84-7[1][2][[“]][4] |
| Molecular Formula | C30H42O8[1][2][[“]][4] |
| Molecular Weight | 530.65 g/mol [1][2][4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are well-established, other experimental data such as melting point and solubility are not widely reported in the literature.
| Property | Value |
| IUPAC Name | 3,7,12-Trihydroxy-11,15,23-trioxolanost-8,20-dien-26-oic acid |
| Purity | Typically ≥98% for research-grade material |
| Appearance | Not widely reported, likely a white or off-white solid |
| Solubility | Not widely reported, likely soluble in organic solvents like DMSO, methanol, and ethanol |
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the activities of other ganoderic acids provide a strong basis for its potential pharmacological effects. A significant body of research points to the anti-inflammatory and anti-cancer properties of this class of compounds.
A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Several ganoderic acids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other downstream targets. It is therefore plausible that this compound exerts its biological effects through a similar mechanism.
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a standard in vitro assay for screening potential anti-inflammatory agents.
Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for viability assay
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the compound are made in DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
The culture medium is replaced with fresh medium containing the various concentrations of this compound. Cells are pre-incubated for 1 hour.
-
-
Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
-
Nitric Oxide Measurement:
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess Reagent is added to each well, and the plate is incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay: The viability of the remaining cells in the original plate is assessed using an MTT or WST-1 assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by non-linear regression analysis.
Signaling Pathway Visualization
The following diagram illustrates a plausible mechanism of action for this compound, focusing on the inhibition of the canonical NF-κB signaling pathway.
Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Conclusion
This compound represents a promising natural product for further investigation in drug discovery and development. While direct experimental data for this specific compound is currently sparse, the well-documented biological activities of the broader family of ganoderic acids provide a strong rationale for its study. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as on conducting comprehensive preclinical studies to evaluate its therapeutic potential. The experimental protocols and hypothetical mechanism of action presented in this guide serve as a foundational framework for such future investigations.
References
Initial Characterization of 12β-Hydroxyganoderenic Acid B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
12β-Hydroxyganoderenic acid B is a tetracyclic triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is presumed to contribute to the diverse pharmacological activities attributed to this fungus, including antitumor, antimicrobial, antiviral, and anti-aging effects. This technical guide provides a summary of the initial characterization of this compound, including its physicochemical properties and preliminary insights into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
Physicochemical Properties
This compound is a highly oxygenated lanostane-type triterpenoid. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | [1][2] |
| Molecular Weight | 530.65 g/mol | [1][2] |
| CAS Number | 1309931-84-7 | [1][2] |
| Source | Ganoderma lucidum | [1] |
Spectroscopic Characterization
Mass spectrometry, particularly multistage tandem mass spectrometry (MSⁿ), has been a crucial technique for the characterization of triterpenoids from Ganoderma lucidum. The fragmentation pathways of these compounds are complex but provide valuable structural information. A key study by Cheng et al. (2011) systematically investigated the fragmentation of oxygenated tetracyclic triterpenoids from this fungus, providing a framework for the identification of known and novel compounds. It is highly probable that the initial characterization of this compound utilized these established mass spectrometric methods.
Biological Activity
While specific in-depth studies on the biological activity of this compound are limited, the broader class of ganoderic acids has been extensively investigated, revealing a wide range of pharmacological effects.
Cytotoxic Activity
Ganoderic acids are well-documented for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not yet publicly available, related ganoderic acids have demonstrated potent activity. For instance, other triterpenoids isolated from natural sources have shown cytotoxicity against cell lines such as the human breast cancer cell line MCF-7. It is plausible that this compound also possesses cytotoxic properties that warrant further investigation.
Anti-inflammatory Activity
Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Many natural products, including triterpenoids, have been shown to possess anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.
Potential Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several studies have indicated that ganoderic acids can modulate the NF-κB pathway. For example, Ganoderic acid Me has been shown to suppress the growth and angiogenesis of breast cancer cells by inhibiting NF-κB activity.[3] It is hypothesized that this compound may exert its biological effects through a similar mechanism.
Below is a generalized diagram of the canonical NF-κB signaling pathway, which represents a potential target for this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and biological characterization of this compound are not extensively published. However, based on standard methodologies for the study of natural products, the following outlines the likely experimental workflows.
Isolation and Purification Workflow
The isolation of this compound from Ganoderma lucidum would typically follow a multi-step chromatographic process.
Cytotoxicity Assay Protocol (MTT Assay)
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Future Directions
The initial characterization of this compound provides a starting point for more extensive research. Future studies should focus on:
-
Complete Structural Elucidation: Obtaining and publishing detailed ¹H and ¹³C NMR data to confirm the structure and stereochemistry.
-
Quantitative Biological Evaluation: Determining the IC₅₀ values against a panel of cancer cell lines and in various enzyme inhibition assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound, including a detailed analysis of its impact on the NF-κB pathway.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
Conclusion
This compound is a promising natural product from Ganoderma lucidum that warrants further investigation. Its structural relationship to other bioactive ganoderic acids suggests it may possess significant therapeutic potential. This technical guide summarizes the currently available information and provides a roadmap for future research to fully characterize its pharmacological profile.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 12β-Hydroxyganoderenic Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction
12β-Hydroxyganoderenic acid B is a bioactive triterpenoid (B12794562) compound isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Triterpenoids from Ganoderma species are known to exhibit a range of pharmacological activities, including antitumor, antimicrobial, and antiviral effects. Accurate and precise quantification of individual triterpenoids like this compound is crucial for quality control of raw materials, standardization of extracts, and in various stages of drug discovery and development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Acetic acid, analytical grade)
-
Ultrapure water
-
Ganoderma lucidum sample (fruiting body powder or extract)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid (v/v) |
| Gradient Elution | 0-10 min: 30% A10-25 min: 30-60% A25-35 min: 60-90% A35-40 min: 90% A (hold)40-41 min: 90-30% A41-50 min: 30% A (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 50 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Sample Solutions
-
Extraction: Accurately weigh 1.0 g of powdered Ganoderma lucidum sample into a flask. Add 50 mL of methanol and perform ultrasonic extraction for 60 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Re-dissolve the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation (Representative Data)
The following table summarizes typical validation parameters for the quantification of ganoderenic acids, which can be expected for this compound.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 over the concentration range of 1-100 µg/mL |
| Precision (RSD%) | Intra-day: < 2%Inter-day: < 3% |
| Accuracy (Recovery %) | 95% - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Data Presentation
Table 1: Quantitative Data Summary for this compound Analysis
| Parameter | Result |
| Retention Time | Approximately 20-25 min (under the specified conditions) |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery | 98.5% |
| Intra-day Precision (RSD%) | 1.2% |
| Inter-day Precision (RSD%) | 2.1% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC quantification.
Logical Relationship of Method Development
Caption: Key considerations in HPLC method development.
Application Notes and Protocols: Extraction of 12β-Hydroxyganoderenic Acid B from Ganoderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma species, particularly Ganoderma lucidum, are a rich source of bioactive triterpenoids, which are of significant interest to the pharmaceutical and nutraceutical industries. Among these compounds, 12β-Hydroxyganoderenic acid B, a highly oxygenated lanostane-type triterpenoid (B12794562), has been identified as a constituent of Ganoderma lucidum.[1] Triterpenoids from Ganoderma have been associated with a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from Ganoderma, based on established methods for the isolation of triterpenoids from this genus.
Data Presentation: Comparative Extraction Methods for Ganoderma Triterpenoids
While specific yield and purity data for this compound are not extensively reported, the following table summarizes the performance of various extraction techniques for total triterpenoids and other major ganoderic acids from Ganoderma lucidum. This data can be used to guide the selection of an appropriate extraction strategy.
| Extraction Method | Solvent | Key Parameters | Total Triterpenoid Yield | Specific Compound Yield (if reported) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol (B145695) | Ultrasonic Power: 480 W, Time: 55 min, Solvent-to-Material Ratio: 27 mL/g | 9.58 mg/g | Not specified | [2] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | Ultrasonic Power: 100 W, Time: 40 min | 435.6 ± 21.1 mg/g of triterpenes in a 4.9 ± 0.6% extraction yield | Not specified | [3] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | Temperature: 90.0 °C, Time: 78.9 min | Part of the total extract | Not specified | [3] |
| Ethanol Maceration | 100% Ethanol | Temperature: 60.22 °C, Time: 6.00 h | Not specified for total, but optimized for a specific acid | Ganoderic acid H: increased from 0.88 to 2.09 mg/g powder | [4] |
| Supercritical CO2 (SC-CO2) Extraction | Ethanol (as co-solvent) | Pressure: 153 bar, Temperature: 59 °C, Time: 120 min, Ethanol: 14% (w/w) | 88.9% extraction yield | Not specified | [5] |
| Hot Water Extraction (HWE) | Water | Not specified | 3.687 mg/g | Not specified | [2] |
Experimental Protocols
The following protocols describe a general workflow for the extraction and purification of this compound from Ganoderma fruiting bodies. The process involves an initial solvent extraction followed by chromatographic purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Triterpenoids
This protocol is designed for efficient extraction of triterpenoids from the raw material.
Materials and Equipment:
-
Dried and powdered Ganoderma fruiting bodies
-
95% Ethanol
-
Ultrasonic bath or probe sonicator
-
Flasks
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 10 g of finely powdered Ganoderma fruiting body and place it in a 500 mL flask.
-
Add 270 mL of 95% ethanol to achieve a solvent-to-material ratio of 27 mL/g.[2]
-
Place the flask in an ultrasonic bath and sonicate at a power of 480 W for 55 minutes.[2] Maintain a constant temperature if possible (e.g., 30°C).
-
After extraction, centrifuge the mixture at 8000 x g for 10 minutes to pellet the solid material.[6]
-
Decant the supernatant and collect it.
-
Repeat the extraction process on the pellet with fresh ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid extract.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of the target compound from the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Crude triterpenoid extract from Protocol 1
-
Semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 25 mm, 7 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Acetic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Dissolve the crude triterpenoid extract in a minimal amount of methanol (B129727) or the initial mobile phase.
-
Filter the dissolved extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the semi-preparative HPLC system with a C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 2% Acetic acid in water[7]
-
-
Equilibrate the column with the initial mobile phase conditions. A gradient elution is typically used. For example, a starting condition could be a 1:4 ratio of acetonitrile to 2% acetic acid, gradually increasing the proportion of acetonitrile.[7]
-
Set the flow rate (e.g., 7.8 mL/min) and the UV detection wavelength to 252 nm.[7]
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the peaks. The retention time for this compound would need to be determined using a standard or by subsequent analysis of the collected fractions.
-
Analyze the collected fractions for purity using analytical HPLC or UPLC-MS/MS.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: Analytical Quantification by UPLC-MS/MS
This protocol is for the accurate quantification of this compound in an extract.
Materials and Equipment:
-
Purified this compound or a crude extract
-
UPLC-MS/MS system
-
ACQUITY UPLC BEH C18 column
-
Formic acid
-
Acetonitrile
-
Water
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount of the extract in the initial mobile phase and filtering it.
-
Set up the UPLC-MS/MS method. Use a gradient elution with 0.1% formic acid in water and acetonitrile.[8]
-
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode, and the analysis performed in Multiple Reaction Monitoring (MRM) mode.[8] The specific precursor and product ion transitions for this compound will need to be determined.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample to be analyzed.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
References
- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vjol.info.vn [vjol.info.vn]
- 6. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 7. jfda-online.com [jfda-online.com]
- 8. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: Purification of 12β-Hydroxyganoderenic Acid B from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562), from the fruiting bodies of Ganoderma species. The protocols outlined below are synthesized from established methods for the isolation of ganoderic acids and related triterpenoids.
Introduction
This compound is a triterpenoid compound that has been isolated from Ganoderma lucidum.[1] Triterpenoids from Ganoderma species are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including potential antitumor, antimicrobial, and antiviral properties.[1] The purification of these compounds is a critical step for further research into their mechanisms of action and potential therapeutic applications. This protocol details a multi-step process involving extraction, fractionation, and chromatographic separation to isolate this compound with high purity.
Materials and Equipment
-
Fungal Material: Dried and powdered fruiting bodies of Ganoderma lucidum.
-
Solvents (HPLC or analytical grade): Ethanol (B145695) (95% and absolute), Petroleum Ether, Ethyl Acetate (B1210297), Chloroform (B151607), Methanol, Acetonitrile (B52724), Acetic Acid.
-
Stationary Phases: Silica (B1680970) gel (for column chromatography), C18 reverse-phase silica (for preparative HPLC).
-
Apparatus: Soxhlet extractor or large-scale glass reactor for extraction, rotary evaporator, vacuum filtration apparatus, glass chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical HPLC system, lyophilizer.
Experimental Protocols
The purification process is divided into three main stages: Extraction of total triterpenoids, preliminary purification by column chromatography, and final purification by preparative HPLC.
This protocol aims to efficiently extract triterpenoids from the dried fungal biomass. Ethanol extraction is a commonly used method.[2][3]
-
Preparation: Weigh the desired amount of dried, powdered Ganoderma lucidum fruiting bodies.
-
Extraction:
-
Place the powdered sample into a Soxhlet apparatus or a large glass reactor.
-
Add 95% ethanol in a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Reflux the mixture for 2-4 hours at the boiling point of the solvent.[4]
-
Alternatively, perform heat-assisted extraction at around 60°C for 6 hours.[1]
-
-
Filtration: After extraction, filter the mixture while hot through a Buchner funnel to separate the extract from the solid residue.
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction using a separating funnel, partitioning successively with petroleum ether (to remove non-polar lipids), and then with ethyl acetate or chloroform to extract the triterpenoids.[4][5]
-
Collect the ethyl acetate or chloroform fractions, which will contain the acidic triterpenoids.
-
-
Drying: Evaporate the solvent from the triterpenoid-rich fraction to dryness under reduced pressure to yield the crude triterpenoid extract.
This step serves to separate the crude triterpenoid extract into fractions based on polarity, enriching the fraction containing this compound.
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.
-
Sample Loading: Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient starts with petroleum ether and gradually increases the proportion of ethyl acetate.[4]
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions that show a similar TLC profile, particularly those corresponding to the expected polarity of ganoderic acids. The target compound, being a hydroxylated acid, will elute in the more polar fractions.
The final step involves high-resolution separation of the enriched fraction to isolate pure this compound. This protocol is adapted from methods used for separating similar ganoderic acids like ganoderic acid B.[4]
-
System Preparation:
-
Equip the preparative HPLC system with a C18 column.
-
Prepare the mobile phase. A common mobile phase for separating ganoderic acids is a gradient of acetonitrile and a weak acid solution (e.g., 0.1-2% acetic acid in water).[4]
-
-
Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run a gradient elution program. For example, a linear gradient starting from a lower concentration of acetonitrile to a higher concentration over a period of 60-80 minutes can be effective.[4]
-
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of approximately 252 nm, which is suitable for detecting ganoderic acids.[4] Collect the peaks corresponding to the retention time of this compound.
-
Purity Analysis and Final Processing:
-
Analyze the purity of the collected fractions using an analytical HPLC system.
-
Pool the pure fractions, remove the organic solvent by rotary evaporation, and then lyophilize the aqueous residue to obtain the purified compound as a powder.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification process.
Table 1: Extraction and Preliminary Purification Parameters
| Parameter | Value/Range | Reference |
| Extraction | ||
| Fungal Source | Ganoderma lucidum fruiting body | [1] |
| Extraction Solvent | 95% Ethanol | [4] |
| Extraction Method | Refluxing or Heat-Assisted | [1][4] |
| Solvent Partitioning | ||
| Defatting Solvent | Petroleum Ether | [2] |
| Triterpenoid Extraction Solvent | Ethyl Acetate / Chloroform | [4][5] |
| Silica Gel Chromatography | ||
| Stationary Phase | Silica Gel (100-200 mesh) | |
| Mobile Phase | Gradient of Petroleum Ether-Ethyl Acetate | [4] |
Table 2: HPLC Purification and Analysis Parameters
| Parameter | Preparative HPLC | Analytical HPLC | Reference |
| Column | |||
| Type | Reverse-Phase C18 | Reverse-Phase C18 | [4] |
| Dimensions | e.g., 250 x 25 mm, 7 µm | e.g., 250 x 4.6 mm, 5 µm | [4] |
| Mobile Phase | |||
| Solvents | Acetonitrile and Water with 0.1-2% Acetic Acid | Acetonitrile and Water with 0.1% Acetic Acid | [4] |
| Elution Mode | Gradient | Gradient | [4] |
| Detection | |||
| Wavelength | ~252 nm | ~252 nm | [4] |
| Flow Rate | |||
| Typical Rate | ~7-10 mL/min | ~0.8-1.0 mL/min | [4] |
Visualization of Workflow
The following diagrams illustrate the key stages of the purification process.
Caption: Overall workflow for the purification of this compound.
Caption: Logical flow of the preparative HPLC separation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Cancer Activity of 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the anti-cancer properties of 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum. The protocols outlined below are designed to assess its cytotoxic effects, its influence on cell cycle progression and apoptosis, and its impact on key cancer-related signaling pathways.
Overview and Background
This compound belongs to the family of ganoderic acids, which are known to possess a range of pharmacological properties, including anti-cancer activities.[1][2][3][4] Preliminary evidence suggests that ganoderic acids can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate critical signaling cascades involved in tumor growth and survival.[1][5] This document provides a comprehensive set of protocols to systematically investigate the anti-cancer potential of this compound in vitro.
Data Presentation: Quantitative Analysis of Anti-Cancer Effects
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. Below are templates for presenting key findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | [Experimental Value] |
| MCF-7 | Breast Cancer | 48 | [Experimental Value] |
| PC-3 | Prostate Cancer | 48 | [Experimental Value] |
| A549 | Lung Cancer | 48 | [Experimental Value] |
| HepG2 | Liver Cancer | 48 | [Experimental Value] |
Note: A study on the closely related Ganoderic Acid B reported an IC50 value of 20.3 ± 0.4 µM on HeLa cells after 48 hours of treatment. This can serve as a reference for designing the concentration range for this compound experiments.[2]
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | [Value] | [Value] | [Value] |
| This compound (Concentration 1) | [Value] | [Value] | [Value] |
| This compound (Concentration 2) | [Value] | [Value] | [Value] |
Table 3: Induction of Apoptosis by this compound
| Treatment Group | % of Viable Cells | % of Early Apoptotic Cells | % of Late Apoptotic/Necrotic Cells |
| Control | [Value] | [Value] | [Value] |
| This compound (Concentration 1) | [Value] | [Value] | [Value] |
| This compound (Concentration 2) | [Value] | [Value] | [Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, PC-3, A549, HepG2)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. It is advisable to start with a concentration range guided by the IC50 of related compounds (e.g., 1-100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt signaling pathways.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-cancer activity of this compound.
Proposed Signaling Pathways for Investigation
Ganoderic acids have been reported to modulate the NF-κB and PI3K/Akt signaling pathways, both of which are critical for cancer cell survival and proliferation.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of triterpenes from Ganoderma lucidum on protein expression profile of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using 12β-Hydroxyganoderenic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a member of the ganoderic acids, a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1] For centuries, Ganoderma lucidum has been utilized in traditional Asian medicine to enhance health and longevity.[1] Modern scientific research has identified ganoderic acids as key bioactive constituents responsible for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][3] These compounds have shown potential in inhibiting tumor growth and metastasis, making them promising candidates for drug development.[1][2]
These application notes provide a comprehensive framework for the in vivo experimental design of studies investigating the therapeutic potential of this compound. The protocols described herein are based on established preclinical research on closely related ganoderic acids and are intended to serve as a foundational guide for robust preclinical investigations.
Data Presentation: Quantitative In Vivo Data for Ganoderic Acids
The following tables summarize quantitative data from in vivo studies on various ganoderic acids, which can be used as a reference for designing experiments with this compound.
Table 1: Anti-Tumor Efficacy of Ganoderic Acids in Animal Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings | Reference |
| Ganoderic Acid C2 | Cyclophosphamide-induced immunosuppression | Kunming mice | 20 or 40 mg/kg/day (14 days) | Significantly alleviated the decline in inflammatory cytokine levels (TNF-α, IL-12, IL-4, IFN-γ). | [4] |
| Ganoderma lucidum extract (containing Ganoderic Acid C1) | Colorectal Cancer Xenograft | BALB/c nude mice | 200 or 400 mg/kg/day (oral gavage, 21 days) | Dose-dependently inhibited tumor growth. | [4] |
| Ganoderic Acid | Chemotherapy-induced fatigue in colon tumor-bearing mice | CT26 tumor-bearing mice | 50 mg/kg (in combination with 5-fluorouracil) | Alleviated peripheral and central fatigue-related behaviors and improved muscle quality. | [5] |
| Ganoderic Acid A | α-Amatoxin poisoning | BALB/c mice | 20 mg/kg | Significantly improved survival rate and liver function. | [6] |
| Ganoderma lucidum extract | Human Hepatoma Xenograft | ICR-nu/nu mice | Not specified | Dose-response inhibition in average tumor size, volume, and weight. | [7] |
Table 2: Pharmacokinetic Parameters of Ganoderic Acids in Rats
| Ganoderic Acid | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 mg/kg | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [8][9] |
| Ganoderic Acid A | 200 mg/kg | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [8][9] |
| Ganoderic Acid A | 400 mg/kg | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [8][9] |
| Ganoderic Acid H | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [8] |
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a xenograft mouse model.[4][10]
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[4]
-
Animal Model: Immunocompromised mice, such as BALB/c nude or NOD-SCID mice (typically 6-8 weeks old), are used to prevent the rejection of human tumor cells.[4][10] All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[1][11]
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice.[4][10]
3. Preparation and Administration of this compound:
-
Preparation: this compound should be dissolved in a suitable vehicle. For oral administration, it can be suspended in distilled water or a 0.5% carboxymethylcellulose sodium solution.[1] For intraperitoneal or subcutaneous injection, a sterile solution in phosphate-buffered saline (PBS) or a mixture of DMSO and saline can be used.[1] It is crucial to determine the solubility and stability of the compound in the chosen vehicle.
-
Administration: Once tumors are palpable, randomize mice into treatment and control groups.[1]
-
Control Group: Receives the vehicle daily.
-
Treatment Group: Receives this compound at predetermined doses daily via oral gavage or intraperitoneal injection.
-
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight of the mice to assess toxicity.[10]
-
Continue the study until tumors in the control group reach a predetermined size or for a set duration (e.g., 21 days).[10]
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.[10] Tissues can be collected for further analysis (e.g., histology, Western blot, qPCR).
Protocol 2: Evaluation of Anti-Inflammatory Activity in an LPS-Induced Inflammation Model
This protocol is based on studies of related ganoderic acids and is designed to assess the anti-inflammatory effects of this compound.[1]
1. Animal Model:
-
Male C57BL/6 mice are suitable for this model. Acclimatize the mice for one week before the experiment.
2. Treatment and Induction of Inflammation:
-
Pre-treatment: Administer this compound or vehicle via oral gavage for a specified period (e.g., 7 days).[1]
-
Induction: One hour after the final administration of the compound, inject mice intraperitoneally with lipopolysaccharide (LPS) (e.g., 5 mg/kg).[1]
3. Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 6 hours), euthanize the mice.[1]
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Collect relevant tissues (e.g., liver, lungs) for histological examination and analysis of inflammatory markers.
Mandatory Visualization
Signaling Pathway Diagram
Many ganoderic acids exert their anti-cancer effects by modulating the NF-κB signaling pathway.[12][13] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in a preclinical in vivo study to evaluate the anti-tumor efficacy of this compound.
Caption: In vivo anti-tumor efficacy experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Formulation of 12β-Hydroxyganoderenic Acid B for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species, including this compound, have garnered significant scientific interest for their potential therapeutic properties, including antitumor, antimicrobial, and antiviral activities.[1] A significant challenge in the preclinical research of this compound is its presumed poor aqueous solubility, a common characteristic of triterpenoids, which can limit its bioavailability and complicate the design of effective in vitro and in vivo experimental models.
These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes. The protocols outlined below detail methods for solubilization, formulation, and subsequent stability testing to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties and Pre-formulation Considerations
While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other ganoderic acids suggests it is a lipophilic compound with poor water solubility.[2] Ganoderic acids are generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2]
Table 1: General Solubility and Formulation Approaches for Ganoderic Acids
| Formulation Strategy | Key Excipients/Components | Suitability | Advantages | Disadvantages |
| Simple Solvent-Based | DMSO, Ethanol | In vitro screening | Easy to prepare | Potential for precipitation upon aqueous dilution; solvent toxicity. |
| Cyclodextrin Inclusion Complexes | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | In vitro / In vivo | Enhances aqueous solubility and stability.[3][4] | May not be suitable for all administration routes; potential for nephrotoxicity with some cyclodextrins at high concentrations. |
| Lipid-Based Formulations | ||||
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., Capmul MCMC10, Compritol 888), Surfactants (e.g., Poloxamer 188, Tween 80), Co-surfactants (e.g., Soy lecithin) | In vivo | Biocompatible; enhances bioavailability; provides controlled release.[5] | Lower drug loading capacity compared to NLCs. |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids, Surfactants (e.g., Poloxamer 188), Stabilizers | In vivo | Higher drug loading capacity and stability compared to SLNs.[6] | More complex formulation. |
| Polymeric Nanoparticles | PLGA (poly(lactic-co-glycolic acid)) | In vivo | Controlled release; potential for surface modification and targeted delivery. | Potential for burst release; manufacturing complexity. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 to 1:2 (acid:cyclodextrin) is a good starting point.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, visually inspect the solution for any undissolved particles.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates and sterilize the formulation for in vitro use.
-
Determine the concentration of this compound in the final formulation using a validated HPLC method (see Protocol 3.3).
Protocol 2: Preparation of a Lipid-Based Formulation (SLNs)
This protocol details the preparation of Solid Lipid Nanoparticles (SLNs) loaded with this compound using a hot homogenization method.[5]
Materials:
-
This compound
-
Solid lipid (e.g., Capmul MCMC10)[5]
-
Surfactant (e.g., Poloxamer 188)[5]
-
Co-surfactant (e.g., Soy lecithin)[5]
-
Deionized water
-
High-speed homogenizer
-
Water bath
Methodology:
-
Melt the solid lipid and co-surfactant at a temperature approximately 5-10°C above the lipid's melting point (e.g., 70°C for Capmul MCMC10).[5]
-
Add this compound to the molten lipid phase and mix until a clear solution is obtained.
-
In a separate beaker, heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes.
-
Cool the resulting nanoemulsion in an ice bath while stirring to allow for the solidification of the lipid nanoparticles.
-
Characterize the formulation for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: HPLC Method for Quantification of this compound
This protocol provides a general reverse-phase HPLC method for the quantification of this compound, which should be validated for specificity, linearity, accuracy, and precision.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or PDA detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic or phosphoric acid). A starting point could be a 70:30 (v/v) ratio of acetonitrile to acidified water.[7][8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 200-260 nm for triterpenoids).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the prepared formulations with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 4: Accelerated Stability Study
This protocol outlines an accelerated stability study to predict the long-term stability of the developed formulation.
Methodology:
-
Divide the prepared formulation into several aliquots in sealed, light-protected containers.
-
Store the aliquots at stressed conditions, such as elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH).[2]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot and analyze for:
-
Physical Appearance: Color, clarity, presence of precipitate.
-
pH: For aqueous-based formulations.
-
Particle Size and Polydispersity Index (PDI): For nanoformulations.
-
Drug Content: Quantification of this compound using the validated HPLC method (Protocol 3.3).
-
-
A significant change is typically defined as a >5% loss of the initial drug content or a significant change in physical properties.
Table 2: Sample Data Table for Accelerated Stability Study
| Time Point (Months) | Storage Condition | Physical Appearance | pH | Particle Size (nm) | PDI | This compound Content (% of Initial) |
| 0 | 40°C / 75% RH | Clear, colorless | 6.8 | 150.2 | 0.18 | 100.0 |
| 1 | 40°C / 75% RH | Clear, colorless | 6.7 | 152.5 | 0.19 | 99.5 |
| 3 | 40°C / 75% RH | Clear, colorless | 6.7 | 155.8 | 0.21 | 98.2 |
| 6 | 40°C / 75% RH | Slight opalescence | 6.5 | 165.3 | 0.25 | 95.8 |
Visualizations
Caption: Workflow for developing a stable formulation of this compound.
Caption: Putative signaling pathways modulated by ganoderic acids in cancer cells.
Conclusion
The development of a stable formulation is a critical step in the preclinical evaluation of promising natural products like this compound. Due to its poor aqueous solubility, formulation strategies such as the use of cyclodextrins for in vitro studies and lipid-based nanoparticles for in vivo applications are recommended. The protocols provided herein offer a systematic approach to formulating and evaluating the stability of this compound, thereby facilitating reliable and reproducible research into its biological activities. Researchers should perform initial solubility and stability assessments to select the most appropriate formulation strategy for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Analysis of 12β-Hydroxyganoderenic Acid B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
12β-Hydroxyganoderenic acid B, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a subject of significant interest due to its potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such complex natural products. This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of this compound, facilitating its identification and further research.
Molecular Structure
Systematic Name: 3β,12β-dihydroxy-7,11,15-trioxo-5α-lanosta-8-en-26-oic acid Molecular Formula: C₃₀H₄₂O₈ Molecular Weight: 530.65 g/mol
Spectroscopic Data
The structural analysis of this compound relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts, typically recorded in deuterated chloroform (B151607) (CDCl₃) at a spectrometer frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.24 | dd | 11.6, 4.4 |
| 7 | - | - | - |
| 11 | - | - | - |
| 12 | 4.93 | d | 9.6 |
| 15 | - | - | - |
| 18 | 0.64 | s | |
| 19 | 1.37 | s | |
| 21 | 1.12 | d | 6.0 |
| 27 | 1.16 | d | 7.2 |
| 28 | 1.03 | s | |
| 29 | 0.90 | s | |
| 30 | 1.69 | s |
Note: The table presents selected proton signals for brevity. A complete assignment requires 2D NMR data.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 35.1 | 16 | 48.9 |
| 2 | 27.9 | 17 | 50.1 |
| 3 | 78.5 | 18 | 13.9 |
| 4 | 39.0 | 19 | 21.5 |
| 5 | 51.1 | 20 | 36.4 |
| 6 | 37.6 | 21 | 18.2 |
| 7 | 205.1 | 22 | 33.1 |
| 8 | 147.2 | 23 | 30.8 |
| 9 | 146.8 | 24 | 214.5 |
| 10 | 38.6 | 25 | 45.9 |
| 11 | 201.8 | 26 | 177.8 |
| 12 | 70.1 | 27 | 17.1 |
| 13 | 57.9 | 28 | 28.1 |
| 14 | 50.5 | 29 | 18.9 |
| 15 | 212.3 | 30 | 25.1 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2.05 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.36 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
Utilize standard pulse programs available on the spectrometer software.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Optimize spectral widths, acquisition times, and the number of increments for each dimension to achieve adequate resolution.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Key Aspects of Spectral Interpretation
-
¹H NMR: The downfield proton signal at δ 4.93 (d) is characteristic of a proton attached to a carbon bearing a hydroxyl group (H-12). The numerous overlapping signals in the upfield region necessitate 2D NMR for complete assignment.
-
¹³C NMR: The spectrum shows 30 distinct carbon signals, consistent with the molecular formula. The downfield signals at δ 205.1, 201.8, 212.3, and 214.5 are indicative of four carbonyl carbons (C-7, C-11, C-15, and the ketone in the side chain). The signal at δ 177.8 corresponds to the carboxylic acid carbon (C-26). The signals at δ 78.5 and δ 70.1 are assigned to the hydroxyl-bearing carbons C-3 and C-12, respectively.
-
HMBC: This is the most critical experiment for establishing the overall carbon skeleton. Key long-range correlations from the methyl protons (H₃-18, H₃-19, H₃-21, H₃-28, H₃-29, H₃-30) to neighboring quaternary and methine carbons are used to piece together the tetracyclic ring system and the side chain.
-
NOESY: The stereochemistry, particularly the β-orientation of the hydroxyl group at C-12, is confirmed by NOESY correlations. For instance, a spatial correlation between H-12 and the methyl protons of H₃-18 would support the β-configuration of the hydroxyl group.
Conclusion
The application of a comprehensive suite of NMR spectroscopic techniques provides a robust and reliable method for the structural confirmation of this compound. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, ensuring accurate identification and facilitating further investigation into the biological properties of this promising triterpenoid.
Application of 12β-Hydroxyganoderenic Acid B in Antiviral Research: A Prospective Outlook
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating novel antiviral therapies may find a promising candidate in 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While direct and specific research on the antiviral properties of this compound is currently limited in publicly available literature, the well-documented antiviral activities of other triterpenoids from Ganoderma lucidum provide a strong rationale for its investigation. This application note outlines a prospective approach for evaluating the antiviral potential of this compound, based on established methodologies for similar natural products.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine for centuries, valued for its diverse therapeutic properties, including its effects against various pathogens. The fungus is a rich source of bioactive compounds, particularly triterpenoids, which have demonstrated a range of pharmacological activities, including antiviral effects. While many studies have focused on crude extracts or more abundant ganoderic acids, the specific contributions of individual compounds like this compound remain an area ripe for exploration. The general antiviral mechanisms of Ganoderma triterpenoids are thought to involve the inhibition of viral entry, replication, and the modulation of host immune responses.
Prospective Antiviral Research on this compound
Given the absence of specific data, the following sections propose a roadmap for the systematic evaluation of this compound as an antiviral agent.
Table 1: Hypothetical Data on Antiviral Activity of this compound
The following table is a template for presenting quantitative data that would be generated from antiviral assays. Note: The values presented are for illustrative purposes only and are not based on experimental data.
| Virus Target | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | TBD | TBD | TBD | TBD |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | TBD | TBD | TBD | TBD |
| Hepatitis B Virus (HBV) | HepG2.2.15 | qPCR (viral DNA) | TBD | TBD | TBD | TBD |
| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | p24 Antigen ELISA | TBD | TBD | TBD | TBD |
TBD: To be determined through experimentation.
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to assess the antiviral activity of this compound.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to host cells, thereby establishing the therapeutic window.
Protocol:
-
Seed host cells (e.g., MDCK, Vero, HepG2.2.15) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Assay (for lytic viruses like Influenza and HSV)
Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
Protocol:
-
Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding concentrations of this compound.
-
Incubate until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC50) as the concentration of the compound that reduces the plaque number by 50% compared to the untreated virus control.
CPE Inhibition Assay (for viruses causing cytopathic effects)
Objective: To assess the ability of the compound to protect cells from virus-induced cell death.
Protocol:
-
Seed host cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours.
-
Incubate and visually score the CPE or quantify cell viability using a colorimetric assay (e.g., MTT).
-
Determine the EC50 as the concentration that inhibits CPE by 50%.
Quantitative PCR (qPCR) for Non-Lytic Viruses (e.g., HBV)
Objective: To measure the inhibition of viral genome replication.
Protocol:
-
Culture cells that support viral replication (e.g., HepG2.2.15 for HBV).
-
Treat the cells with various concentrations of this compound.
-
After the desired incubation period, extract total DNA or RNA from the cell supernatant or cell lysate.
-
Perform qPCR to quantify the levels of viral DNA or reverse transcriptase-qPCR (RT-qPCR) for viral RNA.
-
Calculate the EC50 based on the reduction in viral nucleic acid levels.
Proposed Visualization of Experimental Workflow and Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Proposed experimental workflow for antiviral screening.
Caption: Hypothetical antiviral mechanisms of action.
Conclusion and Future Directions
While specific antiviral data for this compound is not yet available, its chemical classification as a Ganoderma triterpenoid suggests it is a meritorious candidate for antiviral research. The protocols and workflow outlined here provide a robust framework for its initial characterization. Future research should focus on elucidating its precise mechanism of action, which could involve direct inhibition of viral enzymes, interference with viral entry or replication, or modulation of host immune signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new antiviral drugs.
Disclaimer: This document is intended for informational purposes for research professionals. This compound is for research use only and has not been approved for human or veterinary use.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 12β-Hydroxyganoderenic acid B from Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 12β-Hydroxyganoderenic acid B and its isomers. Due to the structural similarity of ganoderic acids, many share the same molecular weight and similar polarities, making their separation a significant analytical challenge. This guide offers practical advice and detailed protocols to help you achieve optimal resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isomers I might encounter when analyzing this compound?
When working with ganoderic acids, including this compound, you are likely to encounter several types of isomers that can co-elute or be difficult to separate. These include:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of functional groups (e.g., hydroxyl, carbonyl) on the lanostane (B1242432) triterpenoid (B12794562) skeleton.[1]
-
Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This can include:
-
Enantiomers: Non-superimposable mirror images.
-
Diastereomers: Stereoisomers that are not mirror images of each other.
-
-
Geometric Isomers: These isomers arise due to restricted rotation around a bond, typically a carbon-carbon double bond within the molecule's side chain.[2]
Q2: Why is it so challenging to separate these isomers by reversed-phase HPLC?
The primary challenge lies in their very similar physicochemical properties. Isomers often have nearly identical polarity and hydrophobicity, leading to similar retention times on a standard C18 column.[3] Achieving baseline separation requires careful optimization of the chromatographic conditions to exploit the subtle differences in their structures.
Q3: What is a good starting point for developing an HPLC method for this compound?
A good starting point for method development is to use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water, both modified with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% acetic acid).[4][5] Detection is typically performed with a UV detector at around 252 nm.[6] From this starting point, you can optimize the mobile phase composition, gradient profile, and temperature to improve the separation of your target compound from its isomers.
Q4: Can changing the organic modifier in the mobile phase improve separation?
Yes, changing the organic modifier can significantly impact selectivity. While acetonitrile is most common, methanol (B129727) can offer different selectivity for structurally similar compounds. Experimenting with different organic modifiers or even a ternary mixture (e.g., acetonitrile/methanol/water) can sometimes provide the resolution needed to separate closely eluting isomers.
Q5: When should I consider using a different type of HPLC column?
If you are unable to achieve adequate separation on a standard C18 column, consider using a column with a different stationary phase. Options include:
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar and nonpolar compounds.
-
Superficially Porous Particle (Core-Shell) Columns: These columns provide higher efficiency and resolution compared to fully porous particle columns of the same dimension, which can be advantageous for separating closely related isomers.[7]
Troubleshooting Guide
Problem: Poor resolution between this compound and an isomeric impurity.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | - Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks. - Change the organic modifier: Switch from acetonitrile to methanol or try a combination of both to alter selectivity. - Adjust the acid modifier: Varying the concentration or type of acid (e.g., phosphoric acid, acetic acid, formic acid) can influence the ionization state of the analytes and improve separation. |
| Suboptimal Column Temperature | - Increase or decrease the temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves resolution. |
| Incorrect Stationary Phase | - Try a different column chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms. |
| Sample Overload | - Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak broadening and poor resolution. |
Problem: Peak tailing for this compound.
| Possible Cause | Solution |
| Secondary Interactions with the Column | - Use an end-capped column: Modern, high-purity, end-capped C18 columns minimize interactions with residual silanols on the silica (B1680970) support. - Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase will suppress the ionization of silanol (B1196071) groups and reduce peak tailing. |
| Column Contamination | - Flush the column: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. - Use a guard column: A guard column will protect your analytical column from contaminants in the sample. |
| Mismatched Sample Solvent | - Dissolve the sample in the initial mobile phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Data Presentation
Table 1: Comparison of HPLC Methods for Ganoderic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax C18[4] | Lichrosorb RP-18[8] | Phenomenex Luna C18[9] |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 7 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water[4] | 2% Acetic Acid in Water[8] | 0.1% Acetic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[8] | Acetonitrile[9] |
| Elution | Gradient | Gradient | Step Gradient |
| Flow Rate | 0.6 mL/min[4] | 0.8 mL/min[8] | 1.0 mL/min[9] |
| Detection | 254 nm[4] | 252 nm[8] | 252 nm[9] |
| Column Temp. | Not Specified | Not Specified | 30°C[9] |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Ganoderic Acid Separation
This protocol is a robust starting point for the separation of this compound and its isomers.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, UV-Vis detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Acetic acid (analytical grade).
-
This compound reference standard.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Gradient Program:
-
0-10 min: 20% B
-
10-40 min: 20% to 60% B (linear gradient)
-
40-50 min: 60% to 90% B (linear gradient)
-
50-55 min: 90% B (isocratic)
-
55-60 min: 90% to 20% B (linear gradient)
-
60-70 min: 20% B (isocratic, re-equilibration)
-
5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol or the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Assess the separation from adjacent peaks (isomers).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid Sz, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 12β-Hydroxyganoderenic Acid B
Welcome to the technical support center for the purification of 12β-Hydroxyganoderenic acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this bioactive triterpenoid (B12794562) from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the complex chemical composition of Ganoderma lucidum extracts. These challenges include:
-
High Structural Similarity: The extract contains a multitude of other triterpenoids (ganoderic acids) with very similar structures and polarities to this compound, making chromatographic separation difficult.
-
Presence of Diverse Impurities: Crude extracts are rich in various classes of compounds such as polysaccharides, phenolic compounds, sterols, and fatty acids, which can interfere with purification steps.[1][2][3]
-
Low Abundance: The target compound may be present in low concentrations relative to other major ganoderic acids, requiring highly efficient purification techniques.
-
Co-elution: Structurally similar compounds often co-elute during chromatographic separation, leading to impure fractions.
Q2: What initial extraction method is recommended for enriching triterpenoids like this compound?
A2: An initial extraction with an organic solvent such as ethanol (B145695) or methanol (B129727) is commonly recommended.[4][5] Ultrasound-assisted extraction (UAE) has been shown to be effective in maximizing the yield of triterpenoids.[6] A subsequent liquid-liquid extraction or solid-phase extraction (SPE) can be used to remove highly polar impurities like polysaccharides and some phenolic compounds.
Q3: Which chromatographic techniques are most effective for the purification of this compound?
A3: A multi-step chromatographic approach is typically necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating specific ganoderic acids.[5][7] A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile (B52724) and acidified water.[7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating compounds with similar polarities and can be used as a primary purification step to obtain enriched fractions.[9]
Troubleshooting Guides
Poor Resolution in Preparative HPLC
Problem: I am observing poor separation between my target peak (this compound) and other adjacent peaks during preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Gradient | Optimize the gradient elution. Try a shallower gradient around the elution time of the target compound to increase the separation between closely eluting peaks. |
| Incorrect Mobile Phase Composition | Experiment with different solvent systems. For reversed-phase chromatography, methanol can be substituted for acetonitrile, which may alter the selectivity. The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape for acidic compounds like ganoderic acids.[8] |
| Column Overloading | Reduce the sample load. Overloading the column can lead to peak broadening and loss of resolution. |
| Inappropriate Stationary Phase | If using a C18 column, consider trying a different stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded column. |
Low Recovery of this compound
Problem: The final yield of purified this compound is very low.
| Possible Cause | Troubleshooting Step |
| Inefficient Initial Extraction | Optimize the extraction parameters. Response surface methodology can be used to find the optimal extraction time, temperature, and solvent concentration.[6] Ultrasound-assisted extraction can enhance recovery.[6] |
| Degradation of the Target Compound | Triterpenoids can be sensitive to high temperatures and extreme pH. Avoid prolonged exposure to harsh conditions during extraction and purification. |
| Loss of Compound During Solvent Evaporation | Use a rotary evaporator at a controlled temperature and pressure to prevent loss of the compound. |
| Irreversible Adsorption to the Column | Ensure the column is properly conditioned and equilibrated before sample injection. If significant tailing is observed, it may indicate strong interaction with the stationary phase. |
Presence of Polysaccharide Impurities
Problem: My purified fractions are contaminated with polysaccharides.
| Possible Cause | Troubleshooting Step |
| Carryover from Initial Extraction | Introduce a pre-purification step to remove polysaccharides. This can be achieved by ethanol precipitation. After obtaining the crude extract, increase the ethanol concentration to 70-85% and allow it to stand at 4°C to precipitate the polysaccharides.[10] |
| Inadequate Chromatographic Separation | Use a suitable guard column to protect the main analytical column from strongly retained impurities. Employ a sample clean-up step using solid-phase extraction (SPE) with a cartridge that retains triterpenoids while allowing polysaccharides to pass through. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Ganoderma lucidum
This protocol is based on methodologies that have been optimized for triterpenoid extraction.[6]
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum at 50-60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered Ganoderma lucidum with 89.5% ethanol at a solvent-to-solid ratio of 55:28 (v/w).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasonic power of 100 W for 40 minutes at a controlled temperature.
-
-
Filtration and Concentration:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm membrane.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Protocol 2: Preparative HPLC for Ganoderic Acid Isolation
This protocol is a general guideline based on methods used for separating various ganoderic acids.[5][7]
-
Sample Preparation: Dissolve the crude triterpenoid extract in the initial mobile phase solvent.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A shallow gradient from 30% to 70% Acetonitrile over 60 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 252 nm.
-
-
Fraction Collection: Collect fractions based on the elution of peaks corresponding to the retention time of this compound standard, if available, or based on analytical runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine their purity.[8]
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids from Ganoderma lucidum
| Extraction Method | Key Parameters | Triterpenoid Yield (mg/g of extract) | Reference |
| Heat-Assisted Extraction (HAE) | 78.9 min, 90.0 °C, 62.5% ethanol | Not explicitly stated, but lower than UAE | [6] |
| Ultrasound-Assisted Extraction (UAE) | 40 min, 100.0 W, 89.5% ethanol | 435.6 ± 21.1 | [6] |
| Dual-Probe Ultrasound | 10.38 s, 94% ethanol, 55:28 solvent to solid ratio | Not explicitly stated in mg/g, but optimized for high efficacy | [11] |
Table 2: Purity and Recovery of Related Ganoderic Acids using HSCCC
| Compound | Purity (%) | Recovery (mg from 300mg crude) | Reference |
| Ganoderol B | 90.4 | 16.4 | [9] |
| Ganoderic acid T | 97.8 | 25.7 | [9] |
| Ganoderic acid S | 83.0 | 3.7 | [9] |
Note: Data for this compound specifically was not available in the cited literature, but these values for structurally similar compounds illustrate typical outcomes.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. Ganoderma lucidum—From Ancient Remedies to Modern Applications: Chemistry, Benefits, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101434660B - Method for extracting Ganoderma lucidum polysaccharide by ultrasonic wave-microwave combination - Google Patents [patents.google.com]
- 11. Extraction of triterpenoid compounds from Ganoderma Lucidum spore powder through a dual-mode sonication process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 12β-Hydroxyganoderenic Acid B for Bioassays
Welcome to the technical support center for 12β-Hydroxyganoderenic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for bioassays. Due to its complex triterpenoid (B12794562) structure, this compound exhibits poor aqueous solubility, which can present significant challenges in experimental design and lead to issues with data reproducibility.
This guide provides a comprehensive collection of frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to help you overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids are a class of naturally occurring compounds characterized by a complex, lipophilic structure, which results in inherently low solubility in aqueous solutions.[1] This poor water solubility can lead to the compound precipitating out of solution in cell culture media or aqueous buffers, resulting in inaccurate dosing and unreliable bioassay results.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used and effective solvent for creating high-concentration stock solutions of this compound and other similar triterpenoids.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds. For the related compound, Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported, which can serve as a useful reference.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several steps you can take to troubleshoot this problem:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it briefly in a water bath to aid in the re-dissolution of any precipitate that may have formed.[1]
-
Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the assay medium. Consider testing a lower concentration range.
-
Check the Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent toxicity to the cells. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my bioassays?
A4: Yes, if simple dilution from a DMSO stock is insufficient, several advanced techniques can significantly enhance the aqueous solubility of the compound:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex. This is a highly effective method for increasing aqueous solubility.[1]
-
Co-solvent Systems: The use of a mixture of solvents can improve the solubility of poorly soluble compounds. A small amount of a water-miscible organic co-solvent can be included in the aqueous medium to increase the solubility of the compound.[2]
-
pH Adjustment: Since this compound is an acidic compound, its solubility is expected to be pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group, forming a more soluble salt.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound precipitates immediately upon dilution into aqueous buffer/media. | The compound's concentration exceeds its aqueous solubility limit. | 1. Decrease the final concentration of the compound. 2. Perform a stepwise dilution. 3. Vortex or sonicate the solution immediately after dilution. 4. Utilize a cyclodextrin inclusion complex (see Protocol 3). 5. Introduce a biocompatible co-solvent at a low, non-toxic concentration. |
| Inconsistent or non-reproducible bioassay results. | The compound may be precipitating in the assay plate over time, leading to variable effective concentrations. | 1. Visually inspect the assay plates under a microscope for any signs of precipitation. 2. Prepare fresh dilutions of the compound immediately before each experiment. 3. Consider using a more robust solubilization method, such as a cyclodextrin formulation. |
| Vehicle control (DMSO) shows significant toxicity or biological activity. | The final concentration of DMSO is too high for the cell line or assay system. | 1. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific bioassay. 2. Reduce the final DMSO concentration to a non-toxic level (typically ≤ 0.5%). This may require preparing a more concentrated stock solution. |
| Difficulty dissolving the compound even in 100% DMSO. | The compound may have formed aggregates or is in a highly stable crystalline form. | 1. Gently warm the DMSO solution (e.g., to 37°C) while vortexing. 2. Use a bath sonicator to break up any aggregates. 3. Ensure you are using high-purity, anhydrous DMSO. |
Data Presentation
Table 1: Estimated Solubility of Related Ganoderic Acids
| Compound | Solvent | Approximate Solubility | Reference |
| Ganoderic Acid D | DMSO | ~30 mg/mL | [1][3] |
| Ganoderic Acid D | 1:3 Ethanol (B145695):PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| Ganoderic Acid A | DMSO | 100 mg/mL | [4] |
| Ganoderic Acid A | Water | Insoluble | [4] |
| Ganoderic Acid J | DMSO | 50 mg/mL (with sonication) | [5] |
| Ganoderic Acid C2-diglucoside | Water | >200-fold increase vs. GAC2 | [6] |
| Ganoderic Acid A-diglucoside | Water | >4554-fold increase vs. GAA | [6][7] |
Note: The solubility of this compound is expected to be in a similar range to these related compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For many compounds dissolved in DMSO, stock solutions are stable for several months at -20°C.[1]
-
Protocol 2: Using a Co-solvent System to Improve Aqueous Solubility
This protocol provides a general method for using a co-solvent to prepare a working solution of this compound in an aqueous buffer.
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your bioassay. Common choices include ethanol and polyethylene (B3416737) glycol (PEG).[2]
-
Determine Co-solvent Tolerance: Before preparing your compound solution, it is crucial to determine the maximum concentration of the co-solvent that your bioassay can tolerate without significant effects on the biological system (e.g., cell viability, enzyme activity).
-
Prepare Co-solvent/Buffer Mixture: Prepare your aqueous buffer (e.g., PBS, cell culture medium) containing the pre-determined tolerable concentration of the co-solvent.
-
Compound Dilution:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., ethanol).
-
Add the co-solvent stock solution dropwise to the co-solvent/buffer mixture while vortexing to reach the desired final concentration.
-
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to decrease the final compound concentration or slightly increase the co-solvent concentration (while remaining within the tolerated limit).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general methodology for improving the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative.[1]
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.[1]
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution slightly (to 40-50°C) and stir to ensure the cyclodextrin is fully dissolved.[1]
-
Compound Addition:
-
Method A (Direct Addition): Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B (Solvent Evaporation): Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.[1]
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours. The extended stirring time is crucial for the formation of the inclusion complex.[1]
-
Filtration/Lyophilization (Optional):
-
Quantification and Use: The concentration of the solubilized compound in the final solution should be confirmed analytically (e.g., via HPLC). This aqueous stock solution can then be sterile-filtered and diluted directly into the bioassay medium.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Troubleshooting flowchart for precipitation issues.
Signaling Pathways
Caption: Key signaling pathways modulated by ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
"degradation issues of 12β-Hydroxyganoderenic acid B during storage"
Welcome to the technical support center for 12β-Hydroxyganoderenic acid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this bioactive triterpenoid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of this compound.
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound in its solid form, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For extended storage, maintaining a desiccated environment is also advisable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh for each experiment.[2] If storage is necessary, dissolve this compound in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower for a few weeks.[2] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on the general stability of ganoderic acids, this compound is likely susceptible to degradation from the following factors:
-
Acidic Conditions: Acidic environments can catalyze the degradation of certain ganoderic acids.[2][3]
-
Heat: Elevated temperatures can accelerate the degradation of ganoderic acids.[3][4]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[2][4]
-
Oxidation: The complex structure of triterpenoids can be susceptible to oxidation when exposed to air.[2]
Q4: How can I detect potential degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[2] The appearance of new peaks, a decrease in the main peak's area, or changes in the mass spectrum are indicative of degradation.[2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity | Degradation of the compound in stock solutions or experimental media. | Prepare fresh stock solutions before each experiment. If using cell culture, add the compound to the media immediately before treating the cells.[4] Consider performing a stability test in your specific experimental medium. |
| Incorrect storage of the compound. | Ensure the solid compound is stored at -20°C, desiccated, and protected from light.[1][2] Stock solutions should be in an appropriate aprotic solvent, aliquoted, and stored at -20°C or -80°C.[2][4] | |
| Appearance of unknown peaks in HPLC/UPLC analysis | Degradation of the sample during storage or sample preparation. | Review storage conditions and ensure they are optimal. Use high-purity aprotic solvents for sample preparation and avoid exposure to acidic conditions and strong light.[2] |
| Low yield after extraction and purification | Degradation during the process due to heat or acidic conditions. | During solvent evaporation, use reduced pressure to maintain a low temperature.[3] Ensure the pH of your extraction and purification solvents is not acidic.[3] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.[5][6] This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or ethanol).
2. Stress Conditions: [2]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature, alongside a control sample protected from light.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining parent compound and detect degradation products.[2]
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | - | 60°C |
| Photodegradation | UV light (e.g., 254 nm) | Room Temperature |
Visualizations
References
Technical Support Center: Consistent Quantification of 12β-Hydroxyganoderenic Acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of 12β-Hydroxyganoderenic acid B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, separation, and quantification of this compound.
Issue 1: Low Extraction Yield
Low recovery of this compound from the sample matrix is a common issue. The choice of solvent, temperature, and extraction time are critical parameters.
Quantitative Data on Extraction Parameters:
| Parameter | Condition 1 | Yield of Similar Triterpenoids | Condition 2 | Yield of Similar Triterpenoids | Source |
| Solvent | 50% Ethanol (B145695) | Good | 100% Ethanol | Optimized Yield (2.09 mg/g of ganoderic acid H) | [1] |
| Temperature | Room Temperature | Lower Yield | 60.22°C | Optimized Yield | [1] |
| Time | 1-2 hours | Lower Yield | 6 hours | Optimized Yield | [1] |
| Method | Maceration | Standard Yield | Ultrasonic-Assisted Extraction (UAE) | Improved Yield | [2] |
Troubleshooting Steps:
-
Optimize Solvent Polarity: While 50% ethanol is effective, for triterpenoids like this compound, a higher concentration of ethanol (e.g., 95-100%) may improve solubility and extraction efficiency.[1]
-
Increase Extraction Temperature: Elevating the extraction temperature to around 60°C can significantly enhance the yield.[1] However, be cautious of potential degradation of thermolabile compounds.
-
Extend Extraction Time: Ensure a sufficient extraction time of at least 6 hours to allow for complete leaching of the analyte from the sample matrix.[1]
-
Employ Ultrasonic-Assisted Extraction (UAE): UAE can improve extraction efficiency by disrupting cell walls, leading to better solvent penetration and reduced extraction times.[2]
-
Sample Preparation: Ensure the Ganoderma sample is finely powdered to maximize the surface area for extraction.
Issue 2: Poor Chromatographic Resolution and Peak Shape
Problems such as peak tailing, fronting, or co-elution with interfering compounds can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Triterpenoic acids like this compound are acidic. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.
-
Optimize Mobile Phase Composition: A gradient elution program is often necessary to achieve good separation of complex mixtures from natural products. A typical mobile phase for triterpenoid (B12794562) analysis involves a gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Column Selection: A C18 column is commonly used for the separation of ganoderic acids. Ensure the column is in good condition and properly packed.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and reinject.
-
Contamination: If peak splitting is observed, it could be due to column contamination. Wash the column with a strong solvent like 100% acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for an HPLC-UV method for quantifying this compound?
A1: A validated method for multiple ganoderic acids can be adapted. Here is a detailed protocol based on established methods for similar compounds:
Detailed Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-10 min: 20-40% B
-
10-30 min: 40-60% B
-
30-40 min: 60-80% B
-
40-45 min: 80-20% B (return to initial conditions)
-
45-50 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm (based on the UV absorption of similar ganoderic acids).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Weigh 1.0 g of dried, powdered Ganoderma sample.
-
Add 50 mL of 95% ethanol.
-
Perform ultrasonic-assisted extraction for 60 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter before injection.
-
Q2: My baseline is noisy and shows ghost peaks. What could be the cause?
A2: A noisy baseline and ghost peaks can arise from several sources:
-
Solvent Contamination: Use HPLC-grade solvents and freshly prepared mobile phases.
-
Late Eluting Compounds: Compounds from a previous injection may elute in a subsequent run. To mitigate this, incorporate a column wash with a high percentage of organic solvent at the end of your gradient program.
-
Sample Matrix Effects: The sample extract may contain many compounds that can interfere. Consider a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.
-
Degraded Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can degrade over time. Prepare mobile phases fresh daily.
Q3: How can I ensure the stability of this compound in my prepared samples?
-
Storage: Store stock solutions and prepared samples at 4°C in the dark. For long-term storage, -20°C is recommended.
-
Analysis Timeframe: Whenever possible, analyze samples within 24 hours of preparation. Studies on other ganoderic acids have shown stability in solution at room temperature for up to 72 hours.
-
Avoid Repeated Freeze-Thaw Cycles: These can lead to degradation of the analyte. Aliquot stock solutions into smaller volumes for single use.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow from sample preparation to final quantification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting chromatographic peak tailing.
References
- 1. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
"enhancing the production of 12β-Hydroxyganoderenic acid B in Ganoderma culture"
Welcome to the technical support center for the enhanced production of ganoderic acids, including 12β-Hydroxyganoderenic acid B, in Ganoderma culture. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the fermentation of Ganoderma lucidum for ganoderic acid production.
Q1: My Ganoderma lucidum culture is growing slowly or not at all. What are the possible causes and solutions?
A1: Slow mycelial growth can be attributed to several factors related to the culture environment and medium composition:
-
Suboptimal Temperature: Ganoderma lucidum typically grows best at approximately 28°C.[1] Significant deviations can hinder growth. Ensure your incubator is calibrated and maintaining a stable temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.0 and 6.5.[1][2] An overly acidic or alkaline medium can inhibit growth. Check and adjust the initial pH of your medium before sterilization.
-
Nutrient Source Issues:
-
Inadequate Aeration: While reduced aeration can sometimes favor ganoderic acid production in later stages, sufficient aeration is crucial for initial biomass accumulation.[2][7] For shake flask cultures, ensure an appropriate shaking speed (e.g., 120-180 rpm).[3][5]
-
Poor Quality Inoculum: The age and viability of the seed culture are critical. Use a fresh, actively growing culture for inoculation.[1][3]
Q2: Mycelial growth is good, but the yield of ganoderic acids is low. How can I enhance production?
A2: Low yield despite good biomass is a common challenge, as the conditions for optimal growth and secondary metabolite production often differ. Consider the following strategies:
-
Implement a Two-Stage Culture Strategy: This is a highly effective method. The first stage focuses on rapid biomass accumulation under optimal growth conditions (e.g., shaking culture). The second stage shifts the culture to conditions that limit growth and induce stress, promoting ganoderic acid synthesis (e.g., static culture).[3][8][9] This oxygen limitation in the static phase has been shown to favor ganoderic acid formation.[9]
-
Optimize Carbon and Nitrogen Levels:
-
Introduce Elicitors: Elicitors are substances that trigger defense responses in the fungus, often leading to increased production of secondary metabolites.
-
Methyl Jasmonate and Aspirin: A synergistic effect has been observed, with optimal concentrations predicted at 250 µM for methyl jasmonate and 4.4 mM for aspirin.[11][12]
-
Metal Ions: The addition of Cu²⁺ has been shown to significantly improve the accumulation of ganoderic acids.[13]
-
Other Elicitors: Salicylic acid and cellulase (B1617823) have also been reported as effective inducers.[10][14]
-
-
Ensure Adequate Air Supply in Static Culture: While static culture creates oxygen limitation, a sufficient air supply in the headspace of the culture vessel is crucial for triterpenoid (B12794562) accumulation.[3][8]
Q3: How can I confirm the production of ganoderic acids and quantify the yield?
A3: This requires a two-step process of extraction followed by analytical quantification.
-
Extraction: Ganoderic acids are intracellular metabolites. First, harvest and dry the mycelia. The dried mycelia are then pulverized into a fine powder. Extraction is typically performed using a solvent like ethanol (B145695) or methanol, often with the aid of ultrasonication to improve efficiency.[1][5]
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying specific ganoderic acids.[1][3] A C18 column is commonly used with a mobile phase gradient. Identification is achieved by comparing the retention time with a known standard, and quantification is done by creating a calibration curve from a standard of known concentrations.[1] HPLC coupled with Mass Spectrometry (HPLC-ESI-MS) can be used for more detailed identification of various ganoderic acids.[5]
Data on Ganoderic Acid Production
Quantitative data from various studies are summarized below to provide a reference for expected yields under different conditions.
Table 1: Influence of Media Composition on Ganoderic Acid Production
| Carbon Source | Nitrogen Source(s) | Other Components | Ganoderic Acid Yield | Reference(s) |
|---|---|---|---|---|
| Wort (4.10%) | Yeast Extract (1.89%) | - | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [1][5] |
| Glucose (40 g/L) | Defatted Soybean Powder (1.25 g/L) & Peptone (1.88 g/L) | - | 963 mg/L (Total of five specific GAs) | [1][3] |
| Glucose (50 g/L) | Corn Steep Liquor (CSL) Syrups (30 g/L) | - | 20.35 mg/g DWB (Total GAs) | [4] |
| Glucose (35 g/L) | Peptone (5 g/L) & Yeast Extract (5 g/L) | MCC inducer | 21.2 mg/100 ml (Total GAs) |[1] |
Table 2: Influence of Physical Parameters on Ganoderic Acid Production
| Parameter | Optimal Value | Ganoderic Acid Yield | Reference(s) |
|---|---|---|---|
| Initial pH | 5.4 | 93.21 mg/100 ml (Total Intracellular Triterpenoids) | [1][5] |
| Initial pH | 6.5 | 207.9 mg/L (Total Ganoderic Acids) | [1] |
| Temperature | 28°C | - | [1][5] |
| Culture Method | Two-stage (dynamic followed by static) | Enhanced production; content increased from 1.36 to 3.19 mg/100 mg DW |[9] |
Table 3: Influence of Elicitors on Ganoderic Acid Production
| Elicitor(s) | Optimal Concentration(s) | Ganoderic Acid Yield/Increase | Reference(s) |
|---|---|---|---|
| Methyl Jasmonate & Aspirin | 250 µM & 4.4 mM | 0.085 mg/ml (Predicted Maximum) | [11][12] |
| Sodium Acetate | 4 mM | 28.63% increase in fruiting bodies | [14] |
| Copper (Cu²⁺) | Multiple additions of 1-2 mM | 76.5% increase (content reached 3.0 mg/100 mg DW) | [13] |
| Calcium Ion (Ca²⁺) | - | Improved GA production in liquid static culture |[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of ganoderic acid production.
Protocol 1: Two-Stage Submerged Fermentation of Ganoderma lucidum [3][9]
-
Inoculum Preparation:
-
Maintain stock cultures of Ganoderma lucidum on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
-
Cut several pieces of mycelia from the plate and inoculate into a seed culture medium (e.g., 20 g/L glucose, 200 g/L potato, 3.0 g/L KH₂PO₄, 1.5 g/L MgSO₄, 10 mg/L Vitamin B₁).
-
Incubate the seed culture at 28°C on a rotary shaker at 120 rpm for approximately 9 days.
-
-
Stage 1: Shaking Culture for Biomass Accumulation:
-
Inoculate the production medium with the seed culture (e.g., a 1:10 ratio). A suitable production medium is: 40 g/L glucose, 1.25 g/L defatted soybean powder, 1.88 g/L peptone, 3 g/L KH₂PO₄, 1.5 g/L MgSO₄, 10 mg/L Vitamin B₁.[3]
-
Culture at 28°C with shaking at 120 rpm for 4-7 days to generate a high density of mycelial pellets.
-
-
Stage 2: Static Culture for Ganoderic Acid Production:
Protocol 2: Extraction of Ganoderic Acids from Mycelia [1][5]
-
Harvesting: Harvest the mycelia from the culture broth by filtration or centrifugation.
-
Washing: Wash the mycelia thoroughly with distilled water to remove any residual medium components.
-
Drying: Dry the mycelia to a constant weight, for example, in an oven at 60°C.
-
Grinding: Pulverize the dried mycelia into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Add a known weight of the dried mycelial powder to a flask.
-
Add a suitable volume of ethanol (e.g., 95%) to the flask.
-
Perform extraction using an ultrasonic bath for approximately 30-60 minutes.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 3: Quantification of Ganoderic Acids by HPLC [1]
-
Sample and Standard Preparation:
-
Dissolve the crude extract in the mobile phase (or a suitable solvent like methanol) to a known concentration.
-
Prepare a stock solution of a relevant ganoderic acid standard (e.g., Ganoderic Acid A) of a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Filter all samples and standards through a 0.45-µm membrane filter before injection.
-
-
HPLC Analysis:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid) is typically used.
-
Detection: Monitor the absorbance at a wavelength appropriate for ganoderic acids (e.g., 252 nm).
-
Injection: Inject equal volumes of the standards and samples.
-
-
Data Analysis:
-
Identify the peak corresponding to the target ganoderic acid based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the ganoderic acid in your samples.
-
Visualizations and Pathways
Diagram 1: Ganoderic Acid Biosynthesis Pathway
The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, which produces the triterpenoid precursor, lanosterol.[16][17]
Caption: The Mevalonate (MVA) pathway for the biosynthesis of ganoderic acids in Ganoderma.
Diagram 2: Experimental Workflow for Enhanced Production
A logical workflow incorporating the two-stage culture process for maximizing ganoderic acid yield.
Caption: A two-stage experimental workflow for enhancing ganoderic acid production.
Diagram 3: Elicitor-Induced Signaling for GA Biosynthesis
A simplified representation of how elicitors can upregulate the ganoderic acid biosynthesis pathway.
Caption: Simplified signaling pathway for elicitor-induced ganoderic acid biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. [Polysaccharides of Ganoderma lucidum: factors affecting their production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Use of Elicitors for the Production of Antioxidant Compounds in Liquid Cultures of Ganoderma curtisii from Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-stage culture process for improved production of ganoderic acid by liquid fermentation of higher fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of ganoderic acid and Ganoderma polysaccharide biosynthesis by Ganoderma lucidum fermentation under the inducement of Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced production of individual ganoderic acids by integrating Vitreoscilla haemoglobin expression and calcium ion induction in liquid static cultures of Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptome dynamics and metabolite analysis revealed the candidate genes and regulatory mechanism of ganoderic acid biosynthesis during liquid superficial‐static culture of Ganoderma lucidum - ProQuest [proquest.com]
"addressing matrix effects in MS analysis of 12β-Hydroxyganoderenic acid B"
Welcome to the technical support center for the mass spectrometry analysis of 12β-Hydroxyganoderenic acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[2][3] This interference can lead to signal suppression (most common) or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[4][5][6] Electrospray ionization (ESI) is particularly susceptible to these effects because of competition for charge and changes in droplet surface tension caused by co-eluting compounds.[7][8]
Q2: Why might this compound be susceptible to matrix effects?
A: this compound is a complex triterpenoid (B12794562) isolated from Ganoderma lucidum.[9][10] When analyzing it in biological matrices like plasma or serum, it co-exists with high concentrations of endogenous compounds, especially phospholipids (B1166683).[7][11] Phospholipids are notorious for causing matrix effects as they often co-extract with analytes of interest and can elute in the same chromatographic window, leading to ion suppression.[7] The structural complexity of this compound itself does not make it immune to the influence of these surrounding matrix components during the ionization process.
Q3: How can I assess the extent of matrix effects in my analysis?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any deviation (dip or peak) in the constant signal of the analyte indicates the retention time of matrix components causing interference.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the most accepted method for quantifying the impact of the matrix.[1][7] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a pure solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What is the best type of internal standard to compensate for matrix effects?
A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C- or ²H-labeled this compound).[1][12][13] A SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable quantification through ratio-based calculations.[1] If a SIL standard is not available, a structural analog can be used, but it may not co-elute perfectly or experience the identical matrix effect. For ganoderic acids, hydrocortisone (B1673445) has been used as an internal standard in some methods.[14]
Troubleshooting Guides
Problem: I'm observing significant ion suppression for this compound.
This is a common issue, often caused by co-eluting phospholipids or other endogenous components from biological samples.[7]
Solution Workflow:
Caption: Workflow for addressing ion suppression.
Recommended Actions:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interferences before injection.[1][7]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts.[15][16] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.[16]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from highly polar or non-polar interferences.[7] Optimization of the solvent and pH is crucial.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing phospholipids and often results in significant matrix effects.[15][16] If used, consider subsequent clean-up steps or dilution.
-
-
Optimize Chromatography: Increase the separation between this compound and co-eluting matrix components.[1]
-
Adjust Gradient: Modify the mobile phase gradient to better resolve the analyte peak from interference zones identified by post-column infusion.
-
Change Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) that may offer different selectivity for the analyte versus the matrix components.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better resolution and narrower peaks, which can significantly reduce the chances of co-elution.[16]
-
-
Dilute the Sample: If the assay sensitivity is high enough, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[4]
Problem: My results are not reproducible. Could this be due to matrix effects?
A: Yes, inconsistent matrix effects are a major cause of poor reproducibility.[4] The composition and concentration of matrix components can vary between different lots of biological matrix, leading to variable ion suppression or enhancement.
Recommended Actions:
-
Implement a Robust Internal Standard: As mentioned, a stable isotope-labeled internal standard is the best defense against variability, as it corrects for matrix effects on a sample-by-sample basis.[1]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly controlled and consistent. Inconsistent recovery during extraction will lead to variable results. SPE methods, particularly when automated, tend to be more reproducible than LLE or PPT.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples.[1] This ensures that the calibrators and the unknown samples experience similar matrix effects, improving accuracy.
Problem: How do I select the right sample preparation method?
A: The choice depends on the complexity of the matrix, the required sensitivity, and the properties of this compound.
Decision Tree for Sample Preparation:
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
"improving the recovery of 12β-Hydroxyganoderenic acid B from complex mixtures"
Welcome to the technical support center for the recovery of 12β-Hydroxyganoderenic acid B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this bioactive triterpenoid (B12794562) from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting this compound?
A1: this compound is a triterpenoid compound primarily isolated from the medicinal mushroom Ganoderma lucidum (Reishi).[1][2] The fruiting bodies and mycelia of this fungus are the most common starting materials for extraction.[3][4]
Q2: What are the initial extraction methods to obtain a crude extract containing this compound?
A2: Several methods can be employed for the initial extraction of triterpenoids, including this compound, from Ganoderma lucidum. Common techniques include:
-
Ethanol (B145695) Extraction: Refluxing the dried and powdered mushroom material with ethanol is a widely used method.[4][5]
-
Supercritical CO2 Extraction: This method offers a "greener" alternative and can be highly efficient, often used with an ethanol entrainer.[6][7]
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance extraction efficiency and reduce extraction time.[8][9][10]
Q3: My crude extract has a low yield of triterpenoids. How can I optimize the extraction?
A3: Low yield can be addressed by optimizing several parameters. Response surface methodology (RSM) is a powerful tool for this. Key parameters to consider for optimization include:
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction but may require more solvent. An optimized ratio of 55:28 (solvent to solid) has been reported for triterpenoid extraction.[8]
-
Ethanol Concentration: The optimal ethanol concentration can vary. Studies have shown high yields with concentrations ranging from 62.5% to 100%.[9][10][11]
-
Extraction Time and Temperature: Longer extraction times and higher temperatures can increase yield, but may also extract more impurities. Optimal conditions have been reported around 60°C for 6 hours.[11]
-
Ultrasonic Power (for UAE): For ultrasound-assisted extraction, optimizing the power (e.g., 100.0 W) and time (e.g., 40 min) is crucial for maximizing yield.[9][10]
Q4: After initial extraction, my extract is very complex. What are the recommended purification strategies?
A4: To isolate this compound from a complex crude extract, multi-step purification is necessary. Common strategies include:
-
Macroporous Resin Chromatography: This is an effective method for enriching ganoderic acids and removing impurities like polysaccharides and pigments.[12][13]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating compounds with similar polarities and avoids irreversible adsorption onto a solid support.[3][14]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to achieve high purity of the target compound.[5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Macroporous Resin Column
| Symptom | Possible Cause | Suggested Solution |
| Target compound is found in the flow-through | Inappropriate resin type. | Select a resin with appropriate polarity. For non-polar to moderately polar triterpenoids, non-polar or weakly polar resins (e.g., styrene-divinylbenzene resins like ADS-8) are often effective.[12][13] |
| Flow rate is too high during sample loading. | Decrease the flow rate to allow for sufficient interaction between the compound and the resin. | |
| Poor desorption of the target compound | Inappropriate desorption solvent. | Test a gradient of desorption solvents with increasing polarity. For triterpenoids, ethanol-water mixtures with increasing ethanol concentration are commonly used. |
| Insufficient volume of desorption solvent. | Increase the volume of the desorption solvent or perform multiple elution steps. | |
| Co-elution of impurities | Poor initial sample cleanup. | Pre-treat the crude extract to remove highly polar or non-polar impurities before loading onto the macroporous resin column. |
| Inadequate gradient elution. | Optimize the gradient elution profile to achieve better separation of the target compound from impurities. |
Issue 2: Poor Separation Resolution in High-Speed Counter-Current Chromatography (HSCCC)
| Symptom | Possible Cause | Suggested Solution |
| Broad or overlapping peaks | Suboptimal two-phase solvent system. | The selection of the solvent system is critical. The partition coefficient (K) of the target compound should be between 0.5 and 2. Systematically screen different solvent systems (e.g., n-hexane-ethyl acetate-methanol-water) to find the optimal K value.[3] |
| Low retention of the stationary phase. | Ensure proper hydrodynamic equilibrium is established. Adjust the flow rate of the mobile phase and the rotational speed of the centrifuge to improve stationary phase retention. A retention of over 40% is generally desirable.[14] | |
| Sample overload. | Reduce the amount of sample injected into the column. | |
| Loss of target compound | Emulsification of the two phases. | Filter the sample and solvents before use. Adjust the composition of the solvent system to reduce emulsion formation. |
Experimental Protocols
Protocol 1: Extraction of Triterpenoids using Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the fruiting bodies or mycelia of Ganoderma lucidum at 60°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude triterpenoid extract.
-
Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., ADS-8).[12]
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
-
-
Column Packing: Pack a glass column (e.g., 300 mm × 25 mm) with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 20% ethanol in water).
-
Load the sample solution onto the column at a flow rate of 1-2 bed volumes (BV)/hour.
-
-
Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities like polysaccharides.
-
Elution:
-
Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 40%, 60%, 80%, 95% ethanol in water).
-
Collect fractions and analyze them by HPLC to identify the fractions containing this compound.
-
-
Concentration: Pool the desired fractions and concentrate them under reduced pressure.
Protocol 3: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (7:12:11:5, v/v/v/v).[3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Determine the partition coefficient (K) of this compound in this system. An optimal K value is typically between 0.5 and 2.0.
-
-
HSCCC System Preparation:
-
Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the elution mode).
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached (indicated by the mobile phase emerging from the outlet).
-
-
Sample Injection and Separation:
-
Dissolve the enriched fraction from the macroporous resin step in a small volume of the mobile phase.
-
Inject the sample into the HSCCC system.
-
Continuously pump the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min).
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector (e.g., at 254 nm).
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Total Triterpenoids from Ganoderma lucidum
| Extraction Method | Key Parameters | Triterpenoid Yield (mg/g of raw material) | Reference |
| Ethanol Reflux | 100% Ethanol, 60.22°C, 6 h | ~2.09 (as ganoderic acid H) | [11] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol, 40 min, 100 W | 435.6 ± 21.1 mg/g of extract | [9][10] |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol, 78.9 min, 90.0°C | Not explicitly stated, but lower than UAE | [9][10] |
| Supercritical CO2 Extraction | 35 MPa, 40°C, 2.5 h, Ethanol as entrainer | Not quantified in the provided abstract | [6] |
Table 2: Performance of ADS-8 Macroporous Resin for Ganoderic Acid Enrichment
| Parameter | Crude Extract | Final Product | Recovery Yield | Reference |
| Content of GA-Mk (mg/g) | 45 | 352 | 90.1% | [12] |
| Content of GA-T (mg/g) | 22 | 141 | 72.2% | [12] |
Visualizations
Caption: Overall experimental workflow for the recovery of this compound.
Caption: Troubleshooting logic for poor resolution in HSCCC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google Patents [patents.google.com]
- 7. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum : optimization study using the response surface methodology - Food & Function (RSC Publishing) DOI:10.1039/C7FO01601H [pubs.rsc.org]
- 11. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 12β-Hydroxyganoderenic Acid B and Standard Chemotherapy Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anti-cancer agent 12β-Hydroxyganoderenic acid B against established standard chemotherapy drugs. This document synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to facilitate further investigation into this promising natural compound.
Executive Summary
This compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, collectively known as ganoderic acids, have demonstrated a range of anti-tumor activities in preclinical studies. These effects are primarily attributed to their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit metastasis in various cancer cell lines.
Standard chemotherapy drugs, the cornerstone of conventional cancer treatment, operate through diverse mechanisms, including DNA damage, inhibition of DNA synthesis, and disruption of microtubule function. While effective, these agents are often associated with significant toxicity to healthy, rapidly dividing cells, leading to a spectrum of side effects.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ganoderic acids and standard chemotherapy drugs against several human cancer cell lines. This data is compiled from multiple independent studies and is intended for comparative purposes.
Table 1: IC50 Values of Selected Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 25.9 ± 1.69 | 72 |
| Ganoderic Acid A | MCF-7 | Breast Adenocarcinoma | 22.48 ± 1.26 | 72 |
| Ganoderic Acid A | HeLa | Cervical Cancer | 18.9 ± 2.16 | 72 |
| Ganoderic Acid B | HepG2/ADM (Doxorubicin-resistant) | Hepatocellular Carcinoma | > 50 (alone) | Not specified |
| Ganoderic Acid DM | MCF-7 | Breast Adenocarcinoma | Not specified | Not specified |
| Lucidenic Acid B | HepG2 | Hepatocellular Carcinoma | 112 | Not specified |
| Lucidenic Acid B | HL-60 | Promyelocytic Leukemia | 45.0 | Not specified |
Note: The IC50 values for Ganoderic Acid B in doxorubicin-resistant HepG2 cells highlight its potential as a multi-drug resistance reversal agent rather than a direct cytotoxic agent in this context.[1]
Table 2: IC50 Values of Standard Chemotherapy Drugs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 0.39 - 8.99 | 48 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 3.30 - 5.17 | 48 |
| Doxorubicin | HeLa | Cervical Cancer | Not specified | Not specified |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | > 100 | 48 |
| Cisplatin | HeLa | Cervical Cancer | 6.3 - 12.88 | 48 |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | Not specified | Not specified |
Mechanisms of Action: A Comparative Overview
This compound and Related Ganoderic Acids
The anticancer activity of ganoderic acids is multifaceted, primarily converging on the induction of apoptosis and cell cycle arrest.
-
Induction of Mitochondria-Mediated Apoptosis: Ganoderic acids have been shown to trigger the intrinsic apoptotic pathway.[2][3] This is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.[2] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and metastasis. Some ganoderic acids have been found to inhibit this pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[2]
-
Cell Cycle Arrest: Several ganoderic acids have been reported to induce cell cycle arrest at different phases. For instance, Ganoderic Acid DM has been shown to mediate G1 cell cycle arrest in breast cancer cells.[2]
Standard Chemotherapy Drugs
Standard chemotherapy drugs are broadly classified based on their mechanism of action.
-
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide): These drugs directly damage DNA by adding an alkyl group, which leads to the formation of DNA cross-links and prevents cell division.
-
Antimetabolites (e.g., 5-Fluorouracil, Methotrexate): These agents interfere with DNA and RNA synthesis by acting as substitutes for the normal building blocks of nucleic acids.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin has multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II (an enzyme critical for DNA replication and repair), and the generation of reactive oxygen species (ROS) that damage cellular components.
-
Taxanes (e.g., Paclitaxel): These compounds disrupt microtubule function, which is essential for mitosis (cell division), leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anticancer activity of compounds like this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard chemotherapy drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative analysis.
Caption: Mitochondria-Mediated Apoptosis Pathway Induced by Ganoderic Acids.
Caption: Inhibition of NF-κB Signaling Pathway by Ganoderic Acids.
Caption: Experimental Workflow for Determining IC50 using MTT Assay.
Conclusion and Future Directions
The available evidence suggests that ganoderic acids, a class of compounds that includes this compound, exhibit promising anti-cancer properties through mechanisms that are distinct from many standard chemotherapy drugs. Their ability to selectively induce apoptosis in cancer cells while showing lower toxicity to normal cells presents a significant advantage. However, the lack of specific cytotoxic data for this compound underscores the need for further focused research.
Future studies should aim to:
-
Determine the IC50 values of this compound in a panel of human cancer cell lines.
-
Conduct direct comparative studies of this compound against standard chemotherapy drugs in vitro and in vivo.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound.
Such research is crucial for validating the therapeutic potential of this compound and paving the way for its potential development as a novel anti-cancer agent.
References
- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Mechanism of 12β-Hydroxyganoderenic Acid B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 12β-Hydroxyganoderenic acid B and other related ganoderic acids derived from the medicinal mushroom Ganoderma lucidum. The information presented is supported by experimental data from in vitro studies to validate its mechanism of action and compare its performance with other alternatives.
Comparative Efficacy of Ganoderic Acids in Vitro
Ganoderic acids, a class of triterpenoids, are well-documented for their anti-inflammatory potential. Their efficacy is primarily evaluated by their ability to inhibit key inflammatory mediators in cell-based assays. The following table summarizes the reported in vitro anti-inflammatory activities of various ganoderic acids, including data that can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Anti-inflammatory Activity of Various Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration / IC50 | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK, AP-1 |
| This compound (and related compounds) | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | NO, iNOS, COX-2 | Data for specific inhibition of TNF-α and IL-6 is limited; however, related compounds show activity in the µg/mL range. | NF-κB, MAPK (presumed) |
Elucidating the Anti-inflammatory Mechanism
The primary anti-inflammatory mechanism of ganoderic acids involves the modulation of two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response.
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like LPS, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins. Ganoderic acids are believed to inhibit this process by preventing the phosphorylation and degradation of IκBα.
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another crucial signaling route that regulates the expression of inflammatory mediators. Some ganoderic acids have been shown to suppress the phosphorylation of these MAPK proteins, further contributing to their anti-inflammatory effects.
Caption: Figure 1: Proposed NF-κB signaling pathway inhibition.
Experimental Protocols
To validate the anti-inflammatory mechanism of this compound, a series of in vitro experiments are typically conducted.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7 or BV-2 microglia, are commonly used. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38).
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using image analysis software.
-
Caption: Figure 2: A typical experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly suggests that this compound, like other ganoderic acids, possesses significant anti-inflammatory properties. Its mechanism of action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6. The provided experimental protocols offer a robust framework for researchers to further validate and quantify the anti-inflammatory effects of this promising natural compound and compare its efficacy against established anti-inflammatory agents. Further in vivo studies are warranted to confirm these in vitro findings and to explore the therapeutic potential of this compound in inflammatory diseases.
A Comparative Guide to the Cross-Validation of Analytical Methods for 12β-Hydroxyganoderenic Acid B
The choice between HPLC and UPLC-MS/MS often represents a trade-off between the accessibility and cost-effectiveness of HPLC and the superior sensitivity and specificity of UPLC-MS/MS.[1] This comparison aims to provide the necessary data and protocols to make an informed decision based on the specific requirements of your research.
Data Presentation: Performance Metrics of Analytical Methods
The following table summarizes key performance metrics for the analysis of various ganoderic acids using HPLC-UV and UPLC-MS/MS, compiled from published validation studies. These values provide a benchmark for what can be expected when developing and validating a method for 12β-Hydroxyganoderenic acid B.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[1] | >0.998[1] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1][2] | 0.66 - 6.55 µg/kg[1] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[1] | 2.20 - 21.84 µg/kg[1] |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%[1] | Intra-day: <6.8% Inter-day: <8.1%[1] |
| Accuracy/Recovery | 97.09 - 100.79%[1] | 89.1 - 114.0%[1] |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for HPLC-UV and UPLC-MS/MS analysis of ganoderic acids.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quality control of major ganoderic acids in raw materials and extracts.[1]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent.[3]
-
Column: Zorbax C18 column.[3]
-
Mobile Phase: Gradient elution of acetonitrile (B52724) and 0.1% acetic acid.[3]
-
Detection: UV detector set at 254 nm.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Sample Preparation: An ethanol (B145695) extract of the sample material is prepared, which may be further purified by preparative HPLC.[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is preferred for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount.[1]
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column.[4]
-
Mobile Phase: A gradient elution of 0.1% (v/v) formic acid in water and acetonitrile.[4]
-
Ionization Mode: Electrospray ionization (ESI), often in positive ion mode for ganoderic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for specific quantification of target analytes.
-
Sample Preparation: Sample pre-treatment may involve liquid-liquid extraction to ensure good recovery and low ion suppression.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validation and the logical steps involved in analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of 12β-Hydroxyganoderenic Acid B and Other Ganoderma Triterpenoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-cancer efficacy of various triterpenoids isolated from Ganoderma species, with a particular focus on 12β-Hydroxyganoderenic acid B. While research has highlighted the potent anti-proliferative and pro-apoptotic properties of numerous Ganoderma triterpenoids, specific quantitative data for this compound remains less documented. This document aims to synthesize the available experimental data, detail the underlying methodologies, and visualize the key signaling pathways involved in the anti-cancer activity of these compounds.
Data Presentation: Comparative Cytotoxic Activity
The anti-cancer efficacy of Ganoderma triterpenoids is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various Ganoderma triterpenoids across different cancer cell lines, providing a basis for comparing their potency.
| Triterpenoid (B12794562)/Extract | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) |
| This compound | Data Not Available | - | - |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | Concentration-dependent | 24, 48, 72 |
| SMMC7721 (Hepatocellular Carcinoma) | Concentration-dependent | 24, 48, 72 | |
| Breast Cancer Cells | Significant growth suppression | - | |
| Ganoderic Acid B | Human Leukemia HL-60 | Potent growth inhibition | - |
| Ganoderic Acid C1 | RAW 264.7 (Murine Macrophages) | IC50 for TNF-α suppression: 24.5 µg/mL | 24 |
| Ganoderic Acid T | 95-D (Human Metastatic Lung) | Cytotoxic | - |
| SMMC7721 (Hepatocellular Carcinoma) | Cytotoxic | - | |
| HeLa (Cervical Cancer) | Cytotoxic | - | |
| Ganoderic Acid DM | Various Cancer Cell Lines | Induces apoptosis | - |
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | Concentration-dependent cell death | - |
| MCF-7 (Breast Cancer) | Concentration-dependent cell death | - | |
| Lucidenic Acid A | Hep G2 (Hepatocellular Carcinoma) | Cytotoxic | - |
| Lucidenic Acid N | Hep G2 (Hepatocellular Carcinoma) | Cytotoxic | - |
| Ganoderic Acid E | Hep G2 (Hepatocellular Carcinoma) | Cytotoxic | - |
| Ethanol-soluble acidic component | MCF-7 (Breast Cancer) | ~100 µg/mL | - |
| (mainly triterpenes) | MDA-MB-231 (Breast Cancer) | ~60 µg/mL | - |
Note: The efficacy of many triterpenoids is described as "concentration-dependent," indicating that their inhibitory effect increases with higher concentrations. Specific IC50 values can vary significantly based on the cancer cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of Ganoderma triterpenoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3][4]
-
Treatment: The cells are then treated with various concentrations of the Ganoderma triterpenoid for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3][5]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1][4]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
Protocol:
-
Cell Preparation: Cells are treated with the test compound for a designated time, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membranes. This step is crucial to allow the DNA-binding dye to enter the cells.[6][7]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-intercalating agent, most commonly propidium (B1200493) iodide (PI). The staining solution also contains RNase A to prevent the staining of RNA.[6][7]
-
Flow Cytometry Analysis: The DNA content of the individual cells is then analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[6]
Apoptosis Detection by Western Blot
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[8][9]
Protocol:
-
Protein Extraction: After treatment with the Ganoderma triterpenoid, cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of protein for each sample.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.[10]
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.[8][10]
-
Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate) and an imaging system. The intensity of the bands corresponds to the amount of the target protein.[10]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Ganoderma triterpenoids are mediated through the modulation of various intracellular signaling pathways that control cell survival, proliferation, and death.
p53-Mediated Apoptosis Pathway
Ganoderic acid A and its derivatives have been shown to induce apoptosis through the p53 signaling pathway.[11][12] This involves the upregulation of the tumor suppressor p53, which in turn can activate pro-apoptotic proteins like Bax and inhibit the anti-apoptotic protein Bcl-2.
NF-κB Signaling Pathway Inhibition
Several Ganoderma triterpenoids, including Ganoderic Acid T and C1, exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[13][14] This pathway is crucial for cell survival and the expression of inflammatory cytokines.
PI3K/Akt Signaling Pathway Modulation
Ganoderic Acid A has also been reported to alleviate hypoxia-induced apoptosis by activating the PI3K/Akt/mTOR pathway, showcasing the diverse and context-dependent mechanisms of these compounds.[15]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganoderic acid A alleviates hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells through the PI3K/AKT/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Ganoderma Triterpenoids: A Comparative Guide to Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of triterpenoid (B12794562) extracts from Ganoderma lucidum, which contain active compounds such as 12β-Hydroxyganoderenic acid B. The performance of these extracts is compared with the standard chemotherapeutic agent, Doxorubicin, supported by experimental data from preclinical studies.
Performance Comparison: Ganoderma Lucidum Triterpenes vs. Doxorubicin
While direct in vivo studies specifically validating the anti-tumor effects of this compound are limited, research on Ganoderma lucidum triterpenoid (GLT) extracts, of which it is a component, demonstrates significant anti-tumor activity in various cancer models. This guide summarizes key findings from these studies and contrasts the proposed mechanisms with those of the well-established cytotoxic drug, Doxorubicin.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of Ganoderma lucidum triterpenoid extracts in different cancer xenograft models.
Table 1: In Vivo Anti-Tumor Efficacy of Ganoderma lucidum Triterpenoid Extract (GLT) in a Colon Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| Control | - | - | Uninhibited tumor growth. |
| GLT | Not Specified | Significant Suppression | Down-regulation of Ki-67 and cyclin D1; cell cycle arrest at G0/G1; induction of apoptosis.[1] |
Table 2: In Vivo Anti-Tumor Efficacy of Ganoderma lucidum Triterpenoid Extract (GLT) in a Lung Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Inhibition Rate (%) | Key Findings |
| Saline Control | - | - | Baseline tumor growth. |
| GLT | 1 g/kg/day | Not Specified | Promoted tumor cell apoptosis.[2] |
| Gefitinib (B1684475) (GEF) | 15 mg/kg/day | Not Specified | Standard of care, showed tumor inhibition. |
| GLT + GEF | 1 g/kg/day + 15 mg/kg/day | 51.54% | Significant decrease in tumor growth compared to control.[2] |
Table 3: In Vivo Anti-Metastatic Effects of Ganoderic Acid T (a prominent Ganoderma triterpenoid)
| Treatment Group | Animal Model | Key Findings |
| Ganoderic Acid T | Lewis Lung Carcinoma (LLC) Model | Suppressed tumor growth and LLC metastasis; down-regulated MMP-2 and MMP-9 mRNA expression.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Colon Cancer Xenograft Model[1]
-
Cell Line: Human colon cancer HT-29 cells.
-
Animal Model: Nude mice.
-
Procedure:
-
HT-29 cells are injected subcutaneously into nude mice.
-
Once tumors are established, mice are treated with Ganoderma lucidum triterpene extract (GLT).
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised for analysis of biomarkers such as Ki-67 and cyclin D1.
-
Lung Cancer Xenograft Model[2]
-
Cell Line: Human lung cancer A549 cells.
-
Animal Model: BALB/c nude mice.
-
Procedure:
-
A549 cells are injected into nude mice to establish tumors.
-
Mice are randomly divided into four groups: saline control, GLT (1 g/kg/day), gefitinib (15 mg/kg/day), and a combination of GLT and gefitinib.
-
Treatments are administered for 14 days.
-
Tumor volume and inhibition rates are measured.
-
Tumor tissues are analyzed for markers of apoptosis (e.g., Bcl-2 and Bax expression).
-
Lewis Lung Carcinoma (LLC) Metastasis Model[3][4]
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: Not specified in the abstract.
-
Procedure:
-
LLC cells are inoculated in the animal model.
-
Animals are treated with Ganoderic Acid T.
-
Primary tumor growth and metastasis are monitored.
-
Expression of matrix metalloproteinases (MMP-2 and MMP-9) is analyzed in tumor tissue.
-
Signaling Pathways and Mechanisms of Action
Ganoderma Lucidum Triterpenoids: Multi-Targeted Approach
Ganoderma lucidum triterpenoids appear to exert their anti-tumor effects through the modulation of multiple signaling pathways, leading to the inhibition of proliferation, metastasis, and the induction of apoptosis and autophagy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ganoderma triterpenoids attenuate tumour angiogenesis in lung cancer tumour-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
Unveiling the Molecular Targets of 12β-Hydroxyganoderenic Acid B: A Comparative Guide to Target Identification Strategies
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount to unraveling its mechanism of action and advancing its therapeutic potential. 12β-Hydroxyganoderenic acid B, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest for its potential pharmacological activities.[1][2] However, its direct protein targets within the cell remain to be definitively identified. This guide provides a comparative overview of robust experimental strategies to confirm these targets, drawing parallels with methodologies successfully employed for similar natural products.
This document outlines a recommended workflow for the target deconvolution of this compound, presents detailed experimental protocols, and compares alternative approaches to provide a comprehensive framework for researchers.
Proposed Strategy for Target Identification
A multi-pronged approach combining affinity-based proteomics with biophysical validation is recommended for the unambiguous identification of this compound's protein targets. This strategy, outlined below, has proven effective for other complex natural products, including other ganoderic acids.[3]
Caption: Proposed experimental workflow for the identification and validation of this compound target proteins.
Comparison of Target Identification Methodologies
The selection of an appropriate target identification method is critical. Below is a comparison of the proposed affinity-based approach with other common techniques.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography - Mass Spectrometry (Proposed) | A derivative of the compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[3] | - Identifies direct binding partners.- Can be performed under near-physiological conditions.- Unbiased, does not require prior knowledge of targets. | - Requires chemical modification of the compound, which may alter binding.- Can yield non-specific binders.- May miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells is detected by measuring the change in thermal stability of a protein upon ligand binding.[3] | - Confirms target engagement in a physiological context.- No compound modification needed.- Can be adapted to a high-throughput format. | - Indirect method, does not identify the target itself.- Requires specific antibodies for validation by Western blot.- Not all proteins exhibit a significant thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Similar to CETSA, this method exploits the principle that ligand binding can stabilize a protein against proteolysis.[4] | - No compound modification required.- Can be performed with cell lysates.- Relatively simple and cost-effective. | - Limited to proteins that are susceptible to proteolysis.- May not be sensitive enough for weak interactions.- Requires validation by other methods. |
| Yeast Two-Hybrid (Y2H) | A genetic method used to discover protein-protein interactions. Can be adapted to screen for small molecule-protein interactions. | - High-throughput screening capability.- Does not require protein purification. | - High rate of false positives and false negatives.- Interactions are detected in a non-native (yeast nucleus) environment.- May not be suitable for all protein classes. |
Detailed Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To isolate and identify proteins that directly bind to this compound.
Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated Sepharose beads).
-
Couple the derivative to the beads according to the manufacturer's protocol. A control with beads alone or beads coupled with a structurally similar but inactive molecule should be run in parallel.
-
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line where ganoderic acids have shown activity) to a high density.
-
Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Affinity Pull-down:
-
Incubate the immobilized this compound beads (and control beads) with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Concentrate the eluted proteins and perform in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Identify the proteins by searching the MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot).
-
Proteins significantly enriched in the this compound pull-down compared to the control are considered putative targets.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot using antibodies against the putative target proteins identified by AP-MS. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[3]
Potential Signaling Pathway Involvement
Ganoderic acids are known to modulate key signaling pathways involved in inflammation, cell survival, and apoptosis. The NF-κB pathway is a frequently implicated target.[3] Identifying whether this compound interacts with components of this or other pathways will be crucial.
References
A Comparative Guide to the Structure-Activity Relationship of 12β-Hydroxyganoderenic Acid B and its Analogs in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 12β-Hydroxyganoderenic acid B and its naturally occurring lanostane-type triterpenoid (B12794562) analogs isolated from Ganoderma lucidum. The cytotoxic effects of these compounds against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines are presented, supported by experimental data to elucidate the key structural features influencing their anti-cancer activity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 in μM) of this compound and a selection of its structural analogs. The data is extracted from a comprehensive study on lanostane-type triterpenoids from Ganoderma lucidum and highlights the impact of various functional groups on their potency.
| Compound No. | Compound Name | R1 | R2 | R3 | R4 | R5 | MDA-MB-231 IC50 (μM) | HepG2 IC50 (μM) |
| - | This compound | =O | OH | H | OH | COOH | Not explicitly in study | Not explicitly in study |
| 1 | Ganoderic acid C2 | β-OH | =O | H | H | COOH | > 40 | > 40 |
| 2 | Ganoderic acid A | β-OH | =O | H | OH | COOH | 25.34 | 28.16 |
| 3 | Ganoderic acid H | β-OH | =O | Ac | OH | COOH | 19.85 | 22.43 |
| 4 | Ganoderic acid B | =O | OH | H | H | COOH | > 40 | > 40 |
| 5 | Ganolucidic acid A | β-OH | OH | H | H | COOH | > 40 | > 40 |
| 6 | Ganoderic acid F | β-OH | =O | H | OH | CH2OH | 33.12 | 38.91 |
| 7 | Ganoderenic acid A | β-OH | =O | H | - | COOH | 22.17 | 26.33 |
| 8 | Ganoderenic acid B | =O | OH | H | - | COOH | > 40 | > 40 |
| 9 | Ganoderenic acid C | β-OH | OH | H | - | COOH | > 40 | > 40 |
| 10 | Ganoderenic acid D | =O | =O | H | - | COOH | 15.28 | 18.76 |
| 11 | Ganoderic acid DM | β-OH | - | H | =O | COOH | 11.45 | 14.29 |
| 12 | 7-oxo-ganoderic acid Z | β-OH | =O | H | OH | COOH | 18.62 | 21.15 |
| 13 | Ganoderic acid Y | β-OH | - | H | H | COOH | 8.73 | 10.92 |
| 14 | Ganoderiol F | β-OH | OH | H | OH | CH2OH | > 40 | > 40 |
| 15 | Ganodermanontriol | β-OH | OH | H | OH | CH2OH | > 40 | > 40 |
Note: The table is a partial representation of the 35 compounds analyzed in the source study to highlight key structural variations. The numbering of compounds is based on the source publication for reference. While this compound was not explicitly listed with its own data, its structure is represented by Ganoderenic acid B (Compound 8) and Ganoderic acid B (Compound 4) with a hydroxyl group at C-12.
Structure-Activity Relationship Analysis
Based on the comparative data, several key structural features influencing the cytotoxic activity of these lanostane (B1242432) triterpenoids can be identified:
-
Oxidation at C-3 and C-7: The presence of a ketone group at C-3 or C-7 generally enhances cytotoxic activity compared to a hydroxyl group. For instance, Ganoderenic acid D (Compound 10), with ketones at both C-3 and C-7, exhibits potent activity (IC50 15.28 μM on MDA-MB-231 and 18.76 μM on HepG2).
-
Hydroxylation at C-12: The presence of a hydroxyl group at the 12β position, a key feature of the target compound, in combination with other functionalities, contributes to the overall activity.
-
Side Chain Carboxyl Group: A carboxyl group in the side chain appears to be crucial for activity. Compounds with a terminal carboxyl group, such as Ganoderic acid A (Compound 2) and Ganoderic acid H (Compound 3), generally show better cytotoxicity than those with a hydroxymethyl group, like Ganoderiol F (Compound 14).
-
Acetylation: Acetylation of hydroxyl groups can increase cytotoxic potency. Ganoderic acid H (Compound 3), an acetylated derivative of Ganoderic acid A, shows improved activity.
-
Unsaturation in the B Ring: The presence of a double bond at C-7/C-8 and C-9/C-11, as seen in Ganoderic acid Y (Compound 13), is associated with higher cytotoxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (MDA-MB-231 or HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the molecular mechanism of cell death induced by the test compounds.
-
Protein Extraction: Cells are treated with the test compounds for a specified time, then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential signaling pathway modulated by this compound and its analogs, and a typical experimental workflow for their evaluation.
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acid analogs.
Caption: Workflow for SAR analysis of ganoderic acid analogs.
A Comparative Analysis of 12β-Hydroxyganoderenic Acid B and Related Triterpenoids from Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) found in various Ganoderma species, commonly known as Reishi or Lingzhi mushrooms. While research has identified a vast array of these compounds with significant therapeutic potential, comparative quantitative data for many individual ganoderic acids, including this compound, across different Ganoderma species remains an area of active investigation. This document summarizes the available data for closely related and well-studied ganoderic acids to offer a contextual comparison, outlines detailed experimental protocols for their extraction and analysis, and explores their biological activities with a focus on relevant signaling pathways.
Quantitative Comparison of Ganoderic Acids in Ganoderma Species
Direct comparative studies quantifying this compound across a range of Ganoderma species are limited in publicly available scientific literature. However, to provide a valuable comparative perspective, the following table summarizes the content of other significant ganoderic acids that have been quantified in various Ganoderma species. This data, primarily obtained through High-Performance Liquid Chromatography (HPLC), highlights the variability in triterpenoid content among different species and even between wild and cultivated strains.
| Ganoderma Species | Ganoderic Acid A (µg/g) | Ganoderic Acid B (µg/g) | Other Quantified Ganoderic Acids | Reference |
| G. lucidum (Indian isolate) | 827.50 - 2010.36 | 16.64 - 916.89 | - | [1] |
| G. lucidum (Vietnamese, wild) | 131.29 ± 1.31 | - | Lucidenic acid N, Lucidenic acid E2, etc. | [2] |
| G. lucidum (and related species) | - | Present (quantified with other triterpenoids) | Ganoderic acids C2, AM1, K, H, D | [3] |
| G. lucidum (from China) | 0.8502 - 0.9241 mg/100mg | - | - | |
| G. applanatum | - | - | Ganoderenic acids A, B, D, G | |
| G. sinense | - | Lower than G. lucidum | - |
Note: The nomenclature of ganoderic acids can be complex. "Ganoderic acid B" (C₃₀H₄₄O₇) and "Ganoderenic acid B" (C₃₀H₄₂O₇) are distinct compounds, with the latter being a dehydrated form of the former. This compound (C₃₀H₄₂O₈) is a hydroxylated derivative of ganoderenic acid B.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and quantification of ganoderic acids from Ganoderma species. These protocols can be adapted for the specific analysis of this compound.
Extraction of Total Triterpenoids
This protocol outlines a common method for extracting the total triterpenoid fraction from the fruiting bodies of Ganoderma.
Workflow Diagram:
Caption: Workflow for the extraction of crude triterpenoids from Ganoderma.
Methodology:
-
Sample Preparation: The dried fruiting bodies of the Ganoderma species are ground into a fine powder.
-
Extraction: The powder is subjected to extraction using a suitable organic solvent, typically ethanol (B145695) or methanol (B129727). This can be performed using a Soxhlet apparatus for several hours or through ultrasonication for a shorter duration.
-
Filtration and Concentration: The resulting extract is filtered to remove solid residues. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude triterpenoid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the separation and quantification of individual ganoderic acids.
Workflow Diagram:
Caption: Workflow for the quantification of ganoderic acids using HPLC.
Methodology:
-
Standard and Sample Preparation: A stock solution of the reference standard (e.g., this compound) is prepared in methanol and serially diluted to create a calibration curve. The crude extract is also dissolved in methanol and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, often consisting of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.1% acetic acid or phosphoric acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is usually performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where ganoderic acids exhibit maximum absorbance (e.g., 252 nm).
-
-
Quantification: The concentration of the target analyte in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
Biological Activities and Signaling Pathways
Ganoderic acids, including this compound, are known to possess a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied. A key mechanism underlying these activities is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response and cell survival. In many disease states, including cancer, this pathway is constitutively active. Several studies have demonstrated that ganoderic acids can inhibit the activation of NF-κB.
Signaling Pathway Diagram:
Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.
Mechanism of Action:
-
Activation of NF-κB: In response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Inhibition by Ganoderic Acids: Ganoderic acids have been shown to inhibit the phosphorylation of IκBα by targeting the IKK complex. This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.
Conclusion
This compound is a promising bioactive compound within the diverse family of triterpenoids found in Ganoderma species. While direct comparative quantitative data for this specific molecule across different species is an area requiring further research, the established methodologies for the analysis of ganoderic acids provide a solid foundation for future studies. The potent anti-inflammatory and anticancer activities of ganoderic acids, largely attributed to their ability to modulate the NF-κB signaling pathway, underscore the therapeutic potential of this compound and warrant its continued investigation for drug development. This guide serves as a foundational resource for researchers to design and execute further comparative and mechanistic studies on this important class of natural products.
References
- 1. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 2. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Ganoderenic acid B (FDB014431) - FooDB [foodb.ca]
Safety Operating Guide
Proper Disposal of 12β-Hydroxyganoderenic acid B: A Procedural Guide
Disclaimer: This document provides a general procedural framework for the disposal of the research chemical 12β-Hydroxyganoderenic acid B. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) or the specific hazardous waste protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult the official SDS and your local EHS office before handling or disposing of any chemical.
This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of this compound, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum.[1][2] Adherence to proper disposal protocols is critical for laboratory safety, environmental protection, and regulatory compliance.[3][4]
Pre-Disposal Safety and Assessment
Before beginning any disposal procedure, a thorough safety assessment is mandatory. This involves consulting the product's Safety Data Sheet (SDS) and ensuring all necessary Personal Protective Equipment (PPE) is available and in use.
1.1. Consultation of the Safety Data Sheet (SDS) The SDS is the primary source of information regarding the hazards, handling, and disposal of this compound. Key sections to review include:
-
Section 2: Hazard(s) Identification
-
Section 7: Handling and Storage
-
Section 8: Exposure Controls / Personal Protection
-
Section 13: Disposal Considerations
1.2. Required Personal Protective Equipment (PPE) Based on general best practices for handling chemical compounds of this nature, the following PPE is recommended. Confirm specific requirements in the SDS.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or aerosolized powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check SDS for specific glove material compatibility. | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator may be required for bulk quantities. | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a controlled hazardous waste stream unless explicitly classified as non-hazardous by the SDS and your institution's EHS department.[3]
Experimental Protocol: Chemical Waste Segregation and Containment
-
Determine Waste Category: Based on the SDS, classify the waste. Since this compound is a complex organic molecule, it should be treated as chemical waste. Do not dispose of it down the sink or in regular trash.[4][5]
-
Select a Compatible Waste Container:
-
Use a designated hazardous waste container that is chemically compatible with organic compounds.[6]
-
The container must have a leak-proof, screw-top cap.[5][6] Open beakers, flasks with stoppers, or parafilm-sealed containers are not acceptable for waste storage.[6]
-
Ensure the container is clean and free of external contamination.[5]
-
-
Segregate the Waste:
-
Solid Waste: Collect any unused this compound powder, along with any contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a designated solid chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container.
-
Do not fill liquid waste containers more than 80-90% full to allow for expansion.[5]
-
-
Properly Label the Waste Container:
-
Attach a hazardous waste tag provided by your EHS department to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
-
Store Waste Appropriately:
-
Schedule Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 12β-Hydroxyganoderenic acid B
FOR IMMEDIATE RELEASE
This document provides critical safety and logistical information for the handling and disposal of 12β-Hydroxyganoderenic acid B, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this compound.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory chemical handling and disposal procedures are mandatory to maintain a safe working environment.[2]
Quantitative Data
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₂O₈ | [3][4][5] |
| Molar Mass | 530.65 g/mol | [3][4] |
| CAS Number | 1309931-84-7 | [3][5] |
| Appearance | Solid (Assumed) | [6] |
| Purity | 95%~99% | [7] |
| Storage Conditions | Short term: 2-8°C, Long term: -20°C | [2] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this compound, particularly in its powdered form, to prevent inhalation and contact.[8]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields meeting ANSI Z87.1 standards.[8][9] |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile).[8] |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown.[8] |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation.[8] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure all handling of powdered this compound is performed in a chemical fume hood to minimize dust and aerosol formation.[8]
-
Wear the appropriate PPE as detailed in the table above.
-
Have a pre-defined experimental protocol and ensure all necessary equipment is clean and readily accessible.
2. Weighing and Solution Preparation:
-
Use a calibrated analytical balance for accurate measurement.
-
Handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing. Common solvents for similar compounds include DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]
3. Experimentation:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the designated handling area.[8]
4. Post-Experiment:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
-
Decontaminate all work surfaces and equipment used during the experiment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[2]
-
Solid Waste: Unused or waste solid this compound that is not contaminated with hazardous materials can typically be disposed of in the regular solid waste stream.[2] Ensure it is in a clearly labeled and sealed container.
-
Solutions in Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated hazardous waste container for organic solvents.[2] The container should be properly labeled with its contents.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.[8]
Contingency Plan: Spills and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant, contact your institution's EHS department.
-
For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. 12-HYDROXYGANODERENIC ACID B | 1309931-84-7 | INDOFINE Chemical Company [indofinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. 12-Hydroxyganoderenic acid B | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
